Heptyl Undecyl Phthalate
Description
The exact mass of the compound Phthalic acid, heptyl undecyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Heptyl Undecyl Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl Undecyl Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKYQKHSCWQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883153 | |
| Record name | Heptyl undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-88-8, 68515-42-4 | |
| Record name | Heptyl undecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL UNDECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
High-Purity Synthesis of Asymmetric Heptyl Undecyl Phthalate (HUP)
Executive Summary
This guide outlines the precision synthesis of Heptyl Undecyl Phthalate (HUP) , a high-molecular-weight asymmetric phthalate ester.[1] While industrial "711P" phthalates are often produced as statistical mixtures (containing diheptyl, diundecyl, and heptyl undecyl species), research and drug development applications require high-purity asymmetric entities to establish precise structure-activity relationships (SAR) and toxicological profiles.[1]
The protocol detailed below utilizes a Sequential Mono-Esterification (SME) pathway. Unlike one-pot "mixed alcohol" routes which yield a statistical distribution (approx. 50% asymmetric), the SME pathway maximizes the yield of the asymmetric target by isolating the ring-opening kinetics of the phthalic anhydride from the rate-limiting condensation step.
Theoretical Framework & Mechanistic Logic[1]
The Asymmetric Challenge
The core challenge in synthesizing asymmetric diesters is Transesterification (Scrambling) . At the high temperatures required for the second esterification step (
To mitigate this, we employ a Titanate-Catalyzed Sequential Route :
-
Step 1 (Kinetic Control): Phthalic Anhydride (PA) reacts with 1-Heptanol.[1] This ring-opening reaction is fast, exothermic, and requires no catalyst.[1] It quantitatively yields Mono-Heptyl Phthalate (MHP).[1]
-
Step 2 (Thermodynamic Control): MHP reacts with 1-Undecanol using a Lewis Acid catalyst (Tetra-isopropyl Titanate).[1] This step removes water to drive the equilibrium forward.[1]
Why Titanates? Unlike Brønsted acids (e.g.,
Reaction Mechanism Visualization[1]
Figure 1: The Sequential Mono-Esterification mechanism.[1] Step 1 is an addition reaction; Step 2 is a condensation reaction requiring water removal.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity | Role | Stoichiometry |
| Phthalic Anhydride (PA) | >99.5% | Core Substrate | 1.0 eq |
| 1-Heptanol | >99% | Alkyl Donor 1 | 1.05 eq |
| 1-Undecanol | >98% | Alkyl Donor 2 | 1.10 eq |
| Tetra-isopropyl Titanate (TIPT) | 98% | Lewis Acid Catalyst | 0.05 wt% of PA |
| Sodium Carbonate (aq) | 10% | Neutralization | Excess |
Equipment: 4-neck round bottom flask, Dean-Stark trap, Nitrogen sparge, Mechanical stirrer, High-vacuum pump.[1]
Step-by-Step Synthesis
Phase 1: Formation of Mono-Heptyl Phthalate (MHP)
-
Charge: Load 1.0 eq of molten Phthalic Anhydride (PA) into the reactor.
-
Heat: Establish a temperature of
under a slow Nitrogen blanket. -
Addition: Add 1.05 eq of 1-Heptanol dropwise over 45 minutes.
-
Hold: Agitate at
for 60 minutes. -
Validation: Check Acid Value (AV). Theoretical AV for MHP is approx. 212 mg KOH/g.[1]
Phase 2: Esterification to HUP
-
Addition: Add 1.10 eq of 1-Undecanol and 0.05 wt% TIPT catalyst.
-
Ramp: Increase temperature to
. Reflux will begin.[1][2] -
Water Removal: Engage the Dean-Stark trap. Gradually increase temperature to
over 3 hours.-
Vacuum Assist: As reaction slows (approx. 90% conversion), apply mild vacuum (600 mbar
100 mbar) to strip remaining water.[1]
-
-
Completion: Stop when Acid Value
mg KOH/g.
Phase 3: Purification (Work-up)[1]
-
Titanate Hydrolysis: Cool to
. Add 2 wt% water and 0.5% .[1] Agitate for 30 mins to hydrolyze the titanate into inert and neutralize residual acidity. -
Filtration: Filter the crude ester through a bed of celite/activated carbon to remove
and color bodies.[1] -
Steam Stripping: Perform steam distillation at
/ 10 mbar to remove excess Heptanol and Undecanol. -
Final Polish: Filter through a 0.45
m PTFE membrane.[1]
Process Workflow & Controls
Figure 2: Operational workflow emphasizing critical control points (AV checks).
Analytical Validation (QC)
To confirm the product is the asymmetric HUP and not a mixture of Diheptyl (DHP) and Diundecyl (DUP) phthalates, the following criteria must be met:
| Parameter | Method | Specification | Rationale |
| GC-MS | Agilent 5977B | Single Major Peak | DHP, HUP, and DUP have distinct retention times due to MW differences (362, 418, 474 g/mol ).[1] |
| Acid Value | ASTM D1045 | < 0.05 mg KOH/g | Indicates complete conversion of monoester.[1] |
| Color (APHA) | ASTM D1209 | < 20 | High purity for pharmaceutical/analytical use.[1] |
| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis during storage.[1] |
Note on GC Interpretation: In a statistical mix, you would see three peaks in a 1:2:1 ratio.[1] In this sequential synthesis, the asymmetric HUP peak should constitute >85% of the total area, with minor symmetrical impurities due to unavoidable transesterification.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Plasticizers."[1] Wiley-Interscience.[1] (Provides foundational kinetics for phthalate esterification). [1]
-
Ullmann's Encyclopedia of Industrial Chemistry. "Phthalic Acid and Derivatives." (Details the industrial titanate catalysis mechanism). [1]
-
TIB Chemicals. "Titanate Catalysts for Esterification."[1] (Technical data on TIPT vs. Acid catalysts).
-
PubChem. "Diundecyl Phthalate & Related Esters."[1] (Physical property verification for C11 chains).
-
European Patent Office. "Method of making mixed esters of phthalic acid."[1] (Describes the sequential addition logic to minimize symmetric byproducts).
Sources
Heptyl Undecyl Phthalate CAS number 65185-88-8
Topic: Heptyl Undecyl Phthalate (CAS 65185-88-8) in Pharmaceutical Development: Leachable Risk Assessment & Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Hidden" Excipient
Heptyl Undecyl Phthalate (CAS 65185-88-8) is rarely an intentional ingredient in modern pharmaceutical formulations.[1] Instead, it confronts drug development professionals as a critical leachable —a migration impurity originating from polyvinyl chloride (PVC) tubing, IV bags, and packaging gaskets.
As a mixed-chain phthalate ester (C7/C11), it presents unique analytical challenges compared to symmetric phthalates like DEHP.[1] Its presence triggers immediate regulatory scrutiny under ICH Q3E (Extractables and Leachables) and REACH due to its classification as a reproductive toxicant (Repr. 1B). This guide provides the technical roadmap for identifying, quantifying, and assessing the risk of this compound in drug products.[2]
Chemical Identity & Physicochemical Profile
Researchers must understand that "Heptyl Undecyl Phthalate" is often found as part of a statistical mixture in technical grade "711P" phthalates.[1] It is not always a single, isolated peak in chromatography.[1]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 1,2-Benzenedicarboxylic acid, heptyl undecyl ester |
| CAS Number | 65185-88-8 |
| Molecular Formula | C₂₆H₄₂O₄ |
| Molecular Weight | 418.61 g/mol |
| Appearance | Viscous, colorless to pale yellow liquid |
| Boiling Point | ~456 °C (at 760 mmHg) |
| Solubility | Insoluble in water (<0.1 mg/L); Soluble in Hexane, DCM, Acetone |
| LogP (Octanol/Water) | ~10.1 (Highly Lipophilic - High migration potential into lipid formulations) |
| Key Impurities | Diheptyl phthalate, Diundecyl phthalate (Statistical synthesis byproducts) |
Origin & Synthesis: Understanding the Matrix
To accurately identify CAS 65185-88-8, one must understand its synthesis.[1] It is produced via the esterification of phthalic anhydride with a mixture of heptanol (C7) and undecanol (C11).
Why this matters: You will rarely find pure Heptyl Undecyl Phthalate in a leachable extract.[1] You will see a "fingerprint" of three primary esters governed by statistical probability:
-
Diheptyl Phthalate (C7-C7)
-
Heptyl Undecyl Phthalate (C7-C11) - The Target[1]
-
Diundecyl Phthalate (C11-C11)
Synthesis Pathway Diagram
Figure 1: Statistical synthesis of mixed phthalates. The presence of CAS 65185-88-8 is almost always accompanied by its symmetric congeners.
Metabolic Fate & Toxicology[4]
The safety concern for drug development lies in the metabolic activation of the diester. The parent compound is relatively inert, but biological lipases rapidly hydrolyze it into monoesters . These monoesters are the active toxicants responsible for peroxisome proliferation and endocrine disruption (anti-androgenic activity).
Toxicological Classification:
-
EU REACH: Repr. 1B (May damage fertility or the unborn child).
-
Target Organs: Liver (peroxisome proliferation), Testes (Sertoli cell damage).
Metabolic Activation Pathway
Figure 2: Metabolic hydrolysis pathway.[1] The monoester metabolites (MHP/MUP) are the primary drivers of reproductive toxicity.
Analytical Protocol: Determination in Drug Formulations
Objective: Detect and quantify Heptyl Undecyl Phthalate at trace levels (ppb/ppm) in aqueous or lipid-based drug formulations. Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4][5][6]
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Phthalates are ubiquitous in lab environments.[1] A "self-validating" protocol must include a Method Blank at every step to rule out false positives from labware.[1]
-
Glassware Prep: Bake all glassware at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips.
-
Extraction:
-
Concentration: Transfer the upper organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen (N2).[1] Reconstitute in 100 µL of Isooctane.
Step 2: GC-MS Instrumentation Parameters
| Parameter | Setting |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless, 280°C. Purge flow 50 mL/min at 1.0 min.[1] |
| Oven Program | 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (Hold 5 min) |
| Transfer Line | 300°C |
| Ion Source | EI, 230°C, 70 eV |
| Acquisition | SIM Mode (Selected Ion Monitoring) for sensitivity |
Step 3: Target Ions for SIM Mode
Heptyl Undecyl Phthalate fragments characteristically.[1] Monitor these ions to distinguish it from other phthalates.[1]
-
Quantifier Ion: m/z 149 (Phthalic anhydride ion - common to all, but strongest).[1]
-
Qualifier Ion 1: m/z 263 (Mono-heptyl cation).[1]
-
Qualifier Ion 2: m/z 307 (Mono-undecyl cation - Critical for specificity).[1]
Self-Validation Check: The ratio of ion 307 to 149 must match the reference standard within ±20%. If m/z 307 is absent, the peak is likely a different phthalate (e.g., DEHP).
Risk Assessment Framework (ICH Q3E)
When this compound is detected, a safety assessment is mandatory.[1]
-
Calculate Daily Exposure:
-
Compare to Thresholds:
-
Action Limit: If the calculated daily exposure exceeds 50 µ g/day (generic genotoxic/carcinogenic threshold, though phthalates are non-genotoxic, this is a conservative start for leachables), a full toxicological justification is required.
References
-
European Chemicals Agency (ECHA). (2023).[1][7] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1] Retrieved from [Link]
-
PubChem. (2024).[1] Heptyl Undecyl Phthalate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[1] Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]
-
Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
Sources
- 1. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. gcms.cz [gcms.cz]
- 7. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Physical and Chemical Properties of Heptyl Undecyl Phthalate
This technical guide provides a comprehensive overview of the core physical and chemical properties of Heptyl Undecyl Phthalate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application and further research.
Introduction: Understanding Heptyl Undecyl Phthalate
Heptyl Undecyl Phthalate is a mixed diester of phthalic acid, categorized as a high molecular weight phthalate ester. These compounds are primarily utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] The asymmetrical nature of its ester side chains—a heptyl group and an undecyl group—influences its physical and chemical characteristics, distinguishing it from more common symmetrical phthalates. Its high molecular weight and viscosity make it a valuable component in various industrial applications, including the formulation of plastics and microcapsules.[2]
Molecular Identity and Structure
A fundamental understanding of a compound begins with its precise molecular identity. This information is crucial for accurate modeling, analytical characterization, and regulatory compliance.
| Identifier | Value | Source |
| Chemical Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | PubChem[3] |
| CAS Number | 68515-42-4; 65185-88-8 | PubChem[3] |
| Molecular Formula | C₂₆H₄₂O₄ | PubChem[3] |
| Molecular Weight | 418.6 g/mol | PubChem[3] |
| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | PubChem[3] |
| InChI Key | ILVKYQKHSCWQAW-UHFFFAOYSA-N | PubChem[3] |
digraph "Heptyl_Undecyl_Phthalate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Ester groups C7 [label="C", pos="1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C8 [label="C", pos="-1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="-2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O4 [label="O", pos="-1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Heptyl chain C9 [label="CH2", pos="3.48,0!"]; C10 [label="CH2", pos="4.35,-0.5!"]; C11 [label="CH2", pos="5.22,0!"]; C12 [label="CH2", pos="6.09,-0.5!"]; C13 [label="CH2", pos="6.96,0!"]; C14 [label="CH2", pos="7.83,-0.5!"]; C15 [label="CH3", pos="8.7,0!"];
// Undecyl chain C16 [label="CH2", pos="-3.48,0!"]; C17 [label="CH2", pos="-4.35,-0.5!"]; C18 [label="CH2", pos="-5.22,0!"]; C19 [label="CH2", pos="-6.09,-0.5!"]; C20 [label="CH2", pos="-6.96,0!"]; C21 [label="CH2", pos="-7.83,-0.5!"]; C22 [label="CH2", pos="-8.7,0!"]; C23 [label="CH2", pos="-9.57,-0.5!"]; C24 [label="CH2", pos="-10.44,0!"]; C25 [label="CH2", pos="-11.31,-0.5!"]; C26 [label="CH3", pos="-12.18,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- O1; C7 -- O2 [style=double]; O1 -- C9; C2 -- C8 [label=""]; C8 -- O3; C8 -- O4 [style=double]; O3 -- C16;
// Chain bonds C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15;
C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; }
Caption: 2D structure of Heptyl Undecyl Phthalate.
Physical Properties
The physical properties of Heptyl Undecyl Phthalate are critical for its application as a plasticizer and in other formulations. These properties dictate its behavior in various matrices and environmental conditions.
| Property | Value | Notes | Source |
| Physical State | Viscous liquid | At room temperature. | Biosynth[2] |
| Color | Colorless | ICSC[4] (for Di-n-heptyl phthalate) | |
| Odor | Odorless | ICSC[4] (for Di-n-heptyl phthalate) | |
| Density | 0.975 g/cm³ | Biosynth[2] | |
| Boiling Point | ~360 °C | Data for Di-n-heptyl phthalate. The boiling point of Heptyl Undecyl Phthalate is expected to be slightly higher. | PubChem[5] |
| Flash Point | ~224 °C | Data for Di-n-heptyl phthalate. | ICSC[4] |
| Water Solubility | Low | Phthalate esters generally have low water solubility. | PubChem[5] |
| LogP (Octanol-Water Partition Coefficient) | 10.1 (Computed) | Indicates a high degree of lipophilicity. | PubChem[3] |
Chemical Properties and Reactivity
Heptyl Undecyl Phthalate exhibits chemical properties characteristic of phthalate esters.
-
Stability: It is stable under normal room conditions.[1]
-
Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[5]
-
Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield phthalic acid, heptanol, and undecanol. The rate of hydrolysis is generally slow under neutral pH conditions.
Analytical Characterization
The accurate identification and quantification of Heptyl Undecyl Phthalate in various matrices are essential for quality control, environmental monitoring, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of Heptyl Undecyl Phthalate. Optimization of specific parameters may be required based on the sample matrix and instrumentation.
1. Sample Preparation (Extraction):
- The choice of extraction solvent is critical and depends on the sample matrix. Common solvents include hexane, dichloromethane, or acetonitrile.
- For solid samples, techniques like Soxhlet extraction or ultrasonic extraction can be employed to efficiently extract the analyte.[8]
- Liquid samples may be subjected to liquid-liquid extraction.
- A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. GC-MS Analysis:
- Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).[6][9]
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of high-boiling compounds.
- Mass Spectrometer: A quadrupole mass analyzer, such as an Agilent 5977B MS, is commonly used.[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
- Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[9] Characteristic ions for Heptyl Undecyl Phthalate would be selected for SIM mode.
subgraph "cluster_SamplePrep" {
label = "Sample Preparation";
style = "filled";
color = "#E8F0FE";
node [style=filled];
Sample [label="Sample Matrix"];
Extraction [label="Extraction\n(e.g., Ultrasonic, Soxhlet)"];
Cleanup [label="Clean-up\n(e.g., SPE)"];
Sample -> Extraction -> Cleanup;
}
subgraph "cluster_GCMS" {
label = "GC-MS Analysis";
style = "filled";
color = "#E6F4EA";
node [style=filled];
Injection [label="Injection"];
Separation [label="GC Separation\n(Capillary Column)"];
Ionization [label="Ionization\n(EI, 70 eV)"];
Detection [label="MS Detection\n(Scan or SIM)"];
Injection -> Separation -> Ionization -> Detection;
}
subgraph "cluster_Data" {
label = "Data Analysis";
style = "filled";
color = "#FEF7E0";
node [style=filled];
Qualitative [label="Qualitative Analysis\n(Mass Spectrum)"];
Quantitative [label="Quantitative Analysis\n(Peak Area)"];
}
Cleanup -> Injection;
Detection -> Qualitative;
Detection -> Quantitative;
}
Caption: General workflow for the analysis of Heptyl Undecyl Phthalate by GC-MS.
Safety and Toxicology
Heptyl Undecyl Phthalate is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1B).[3] As with many phthalates, there are concerns about its potential as an endocrine disruptor. Appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.[4]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Heptyl Undecyl Phthalate, along with a standard protocol for its analytical characterization. A thorough understanding of these properties is fundamental for its safe and effective use in research and industrial applications. Further research into the specific toxicological and environmental fate of this mixed phthalate ester is warranted.
References
-
ResearchGate. (n.d.). Isolation and characterization of bis(2-ethylheptyl) phthalate from Cynodon dactylon (L.) and studies on the catalytic activity of its Cu(II) complex in the green preparation of 1,8-dioxo- octahydroxanthenes. Retrieved from [Link]
-
Joint Research Centre. (n.d.). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for the determination of phthalates in food. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (n.d.). Diundecyl Phthalate. Retrieved from [Link]
-
Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Benzenedicarboxylic acid, diheptyl ester. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Retrieved from [Link]
-
PubChem. (n.d.). Diheptyl phthalate. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 0832 - DI-n-HEPTYL PHTHALATE. Retrieved from [Link]
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PubChem. (n.d.). Heptyl undecyl phthalate. Retrieved from [Link]
-
Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate (CASRN 3648-20-2). Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of di-(2-propyl heptyl)phthalate from phthalic anhydride and 2-propyl-1-heptanol. Retrieved from [Link]
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Solubility Profile of Heptyl Undecyl Phthalate (HUP): A Technical Guide
Executive Summary
Heptyl Undecyl Phthalate (HUP), often identified by CAS 65185-88-8, represents a class of high-molecular-weight phthalate diesters used primarily as plasticizers and dielectric fluids.[1] Unlike symmetric phthalates (e.g., DEHP), HUP is an asymmetric ester containing linear or branched C7 and C11 alkyl chains.[1] This asymmetry disrupts crystalline packing, maintaining the compound in a viscous liquid state at room temperature.[1]
This guide provides a definitive technical analysis of HUP’s solubility profile. It moves beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, supported by Hansen Solubility Parameters (HSP) and rigorous experimental protocols.[1]
Chemical Identity & Structural Basis of Solubility[1]
To predict solubility, one must first understand the solute's molecular architecture.[1] HUP is dominated by significant non-polar alkyl domains, rendering it highly lipophilic.[1]
| Property | Specification |
| Chemical Name | 1,2-Benzenedicarboxylic acid, heptyl undecyl ester |
| CAS Number | 65185-88-8 |
| Molecular Formula | C₂₆H₄₂O₄ |
| Molecular Weight | 418.61 g/mol |
| LogP (Octanol/Water) | ~9.5 - 10.1 (Predicted) |
| Physical State | Viscous Liquid (Asymmetric structure prevents crystallization) |
The Lipophilic Dominance
The HUP molecule consists of a polar aromatic core (phthalate moiety) flanked by two long hydrophobic tails (heptyl and undecyl).[1] As the alkyl chain length increases (C7/C11), the influence of the polar ester groups diminishes relative to the dispersion forces of the hydrocarbon chains.[1] This dictates that HUP will preferentially partition into non-polar organic solvents and reject aqueous environments.[1]
Thermodynamic Solubility Mechanism: Hansen Solubility Parameters (HSP)
Solubility is not random; it is a thermodynamic energy balance.[1] We utilize Hansen Solubility Parameters (HSP) to predict HUP's compatibility with various solvents. The HSP theory splits the cohesive energy density into three components:
- (Dispersion): Van der Waals forces (Dominant in HUP).[1]
- (Polarity): Dipole-dipole interactions (Low in HUP).[1]
- (Hydrogen Bonding): Hydrogen exchange capability (Very low in HUP).[1]
Estimated HSP Values for HUP
Based on group contribution methods and homologous series (e.g., DEHP, DINP):
Interaction Radius (
Interpretation: HUP requires solvents with high dispersion forces and low-to-moderate polarity.[1] Solvents with high hydrogen bonding capacity (like water or short-chain alcohols) will result in a large "distance" in HSP space, leading to immiscibility.[1]
Visualization: The Solvation Energy Landscape
Figure 1: Thermodynamic interaction map showing the favorability of HUP solvation based on solvent class.[1]
Empirical Solubility Profile
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data for C7-C11 phthalate esters.
Table 1: Solubility of HUP in Common Organic Solvents (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Excellent match for both dispersion and slight polarity of the ester linkage.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very High (>500 mg/mL) | |
| Ketones | Acetone, MEK | High | Carbonyl dipoles interact favorably; low viscosity aids dissolution.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Structural similarity (ester-ester interactions) promotes miscibility.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Iso-octane | High | Dominant dispersion forces ( |
| Ethers | THF, Diethyl Ether | High | Good general organic solvency; moderate polarity match.[1] |
| Alcohols (Short Chain) | Methanol, Ethanol | Low / Limited | High |
| Alcohols (Long Chain) | Octanol, Decanol | Soluble | The alkyl chain of the solvent matches the HUP tails, overcoming the -OH group penalty. |
| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/L) | Hydrophobic effect dominates; water-water H-bonding excludes the HUP molecule.[1] |
Experimental Protocol: Determination of Solubility
For researchers requiring precise quantitative data (e.g., for extraction efficiency or toxicology limits), the Shake-Flask Method coupled with HPLC-UV is the validated standard.[1]
Reagents & Equipment
-
Solvents: HPLC Grade (Water, Acetonitrile, Test Solvent).
-
Equipment: Orbital Shaker (temperature controlled), Centrifuge, 0.2 µm PTFE Syringe Filters, HPLC System with UV/DAD detector.
Step-by-Step Workflow
Step 1: Saturation Add excess HUP (approx. 100 mg) to 5 mL of the target solvent in a glass vial.[1] The mixture must remain biphasic (visible undissolved droplets or separate layer) to ensure saturation.[1]
Step 2: Equilibration Agitate the vials at 25°C ± 0.5°C for 24–48 hours.
-
Why? High viscosity liquids like HUP require extended time to reach thermodynamic equilibrium compared to crystalline solids.[1]
Step 3: Phase Separation Centrifuge at 3000 x g for 15 minutes.
-
Critical: If the solvent is less dense than HUP (e.g., water), sample from the aqueous phase carefully avoiding the HUP droplet.[1] If the solvent is denser (e.g., DCM), HUP will float; sample from the bottom.[1]
Step 4: Filtration & Dilution Filter the supernatant through a 0.2 µm PTFE filter (hydrophobic filters prevent water-logging, but for organic solvents, ensure chemical compatibility).[1] Dilute the filtrate with Acetonitrile to land within the calibration curve range.
Step 5: HPLC Quantification Analyze using the parameters below.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm |
| Mobile Phase | Isocratic: 90% Acetonitrile / 10% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 224 nm (Phthalate ring absorption max) and 254 nm |
| Injection Vol | 10 µL |
| Retention Time | Expect elution between 8–12 mins (highly retained due to lipophilicity) |
Visualization: Analytical Workflow
Figure 2: Validated workflow for quantitative solubility determination of viscous lipophilic fluids.
Applications & Implications
Understanding the solubility of HUP is critical for three main areas:
-
Plasticizer Migration (Leaching):
-
Sample Preparation/Extraction:
-
Formulation Stability:
References
-
PubChem. (2023).[1] Heptyl Undecyl Phthalate - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source of HSP theory and phthalate class data).[1][3][4]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters. [Link][1]
-
Stenutz, R. (2023).[1] Hansen Solubility Parameters for Solvents and Plasticizers. [Link]
-
Gharagheizi, F., et al. (2010).[1][2] Determination of Solubility of Phthalates in Organic Solvents. Industrial & Engineering Chemistry Research, 49(24).[1] (General methodology reference for phthalate solubility).
Sources
Heptyl Undecyl Phthalate mechanism of action as a plasticizer
Technical Whitepaper: Heptyl Undecyl Phthalate (711P) Mechanistic Action, Physicochemical Dynamics, and Application Protocols
Abstract Heptyl Undecyl Phthalate (711P), a high-molecular-weight phthalate ester comprised of C7, C9, and C11 alkyl chains, represents a critical balance between solvation efficiency and permanence in polyvinyl chloride (PVC) matrices.[1] Unlike short-chain congeners (e.g., DEHP) which exhibit higher volatility, or purely linear phthalates which may suffer from compatibility limits, 711P’s hybrid linear/branched architecture optimizes free volume expansion while maintaining low migration rates.[1] This guide provides a rigorous technical analysis of its mechanism of action, comparative performance metrics, and validation protocols for researchers in material science and pharmaceutical packaging development.
Molecular Architecture & Physicochemical Basis[1]
The efficacy of 711P stems from its specific alkyl chain distribution.[1] It is typically synthesized via the esterification of phthalic anhydride with a mixture of C7, C9, and C11 alcohols.
-
Hybrid Topology: The presence of both linear and branched alkyl chains allows 711P to disrupt polymer chain packing (reducing crystallinity) while the longer C11 segments entangle with the polymer matrix to resist migration.[1]
-
Polarity Balance: The aromatic phthalate core provides the necessary polarity to interact with the C-Cl dipoles of the PVC backbone, ensuring miscibility.[1] Simultaneously, the aliphatic tails act as spacers, lowering the glass transition temperature (
).[1]
Table 1: Physicochemical Profile of 711P vs. Standard Plasticizers
| Property | Heptyl Undecyl Phthalate (711P) | DEHP (Di-2-ethylhexyl phthalate) | DINP (Diisononyl phthalate) | Impact on Performance |
| Molecular Weight | ~414 - 426 g/mol (Avg) | 390.6 g/mol | 418.6 g/mol | Higher MW correlates with lower volatility and better permanence.[1] |
| Viscosity (20°C) | 35-45 mPa[1]·s | 80 mPa[1]·s | 70-90 mPa[1]·s | Lower viscosity aids in faster dry-blending and processing.[1][2] |
| Specific Gravity | 0.970 - 0.975 | 0.985 | 0.975 | Lower density offers volumetric cost advantages in formulation.[1] |
| Volatility | Low | Moderate | Low-Moderate | Critical for maintaining flexibility over long-term storage/use.[1] |
| Low-Temp Flex | Excellent | Good | Good | Linear C7-C11 chains maintain mobility at lower temperatures better than branched C8.[1] |
Mechanism of Action: The Kinetic & Thermodynamic Interplay
The plasticization of PVC by 711P is not a simple dilution effect but a complex interplay of thermodynamic solvation and kinetic spacing described by three converging theories.
A. Free Volume Theory
711P molecules insert themselves between PVC polymer chains.[1] The bulky, flexible alkyl tails (C7-C11) increase the "free volume"—the unoccupied space within the material.[1] This additional space lowers the energy barrier for segmental rotation of the polymer chains, effectively reducing the
B. Lubricity Theory
The non-polar alkyl tails of 711P act as internal lubricants.[1] They shield the electrostatic attraction between polymer chains, reducing intermolecular friction.[1] This allows the PVC chains to slide past one another under stress, manifesting as increased elongation and reduced tensile modulus.[1]
C. Gel Theory (Thermodynamic Interaction)
Plasticization is viewed as a dynamic equilibrium where the plasticizer solvates the amorphous regions of the PVC while leaving crystalline micro-domains intact (acting as physical crosslinks).[1] The aromatic ring of 711P forms dipole-dipole interactions with the chlorine atoms on the PVC backbone.[1]
Diagram 1: Mechanistic Pathway of PVC Plasticization
Caption: Kinetic pathway of 711P plasticization transforming rigid PVC into a flexible matrix via free volume expansion and dipole shielding.[1]
Experimental Validation Protocols
For drug development professionals evaluating materials for packaging or delivery devices, verifying the plasticizer's efficiency and stability is paramount.[1]
Protocol 1: Glass Transition Temperature ( ) Analysis via DSC
Purpose: To quantify the efficiency of 711P in lowering the softening point of the polymer.
-
Sample Prep: Encapsulate 5-10 mg of plasticized PVC (formulation: 100 phr PVC + 50 phr 711P) in an aluminum pan.
-
Equilibration: Heat to 100°C to erase thermal history, then cool to -100°C at 10°C/min.
-
Ramp: Heat from -100°C to 150°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
-
Analysis: Identify the step change in heat flow. The inflection point represents the
.[1]
Diagram 2: DSC Experimental Logic Flow
Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for validating plasticizer efficiency.
Protocol 2: Migration and Extraction Resistance
Purpose: To simulate leaching potential in medical/liquid environments (critical for toxicology assessments).[1]
-
Specimen: Cut 50mm x 50mm x 1mm plaques of cured 711P-PVC.
-
Media: Prepare extraction media relevant to application (e.g., Distilled Water, Hexane (simulating lipids), or Ethanol/Water mix).[1]
-
Immersion: Suspend samples in media at 50°C for 24 hours (accelerated aging).
-
Quantification:
Safety, Regulatory & Toxicology Context[3][4][5][6]
While 711P offers superior technical performance, its regulatory profile dictates its utility in drug development.[1]
-
Reproductive Toxicity: Like many high-molecular-weight phthalates, 711P (CAS 68515-42-4) is often classified under Repr.[1][3] 1B (May damage fertility or the unborn child) in the EU (REACH).[1]
-
SVHC Status: It is listed as a Substance of Very High Concern (SVHC).[1][3][4]
-
Implication for Drug Developers:
-
Direct Contact: Generally avoided for direct blood contact or high-risk medical devices (IV bags, tubing) where alternative non-phthalates (e.g., TOTM, DINCH) are preferred.[1]
-
Secondary Use: May be found in secondary packaging, labels, or manufacturing equipment.[1]
-
Risk Assessment: Any use requires a rigorous leachable/extractable (L&E) study to prove migration levels are below the Tolerable Daily Intake (TDI).[1]
-
References
-
ExxonMobil Chemical. (2023).[1] Jayflex™ 711P Plasticizer Technical Data Sheet. Retrieved from [1]
-
PubChem. (2025).[1][3][5] Heptyl Undecyl Phthalate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (2024).[1][3] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1][3] Retrieved from [1][3]
-
Cadogan, D. F., & Howick, C. J. (2000).[1] Plasticizers.[1][2][6][7][8][9][10][11] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
-
Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (General reference on Free Volume Theory).
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- 2. specialchem.com [specialchem.com]
- 3. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
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- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Di-(2-ethyl hexyl) phthalate (DEHP) [utslappisiffror.naturvardsverket.se]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Heptyl Undecyl Phthalate (HUP): A Technical Guide
Part 1: Executive Technical Summary
Heptyl Undecyl Phthalate (HUP), chemically 1,2-benzenedicarboxylic acid, heptyl undecyl ester (CAS 65185-88-8), represents a specific class of asymmetric high-molecular-weight phthalates. Often found as a primary component in "711" phthalate mixtures (comprising C7, C9, and C11 esters), HUP is critical in the formulation of PVC due to its balance of volatility and solvation power.
For the analytical chemist, HUP presents a unique challenge: it is an asymmetric diester. Unlike symmetric phthalates (e.g., DOP), HUP exhibits dual aliphatic chain signals in NMR and specific chromatographic retention indices that distinguish it from its symmetric congeners (diheptyl and diundecyl phthalates).
This guide provides a definitive spectroscopic atlas for HUP, synthesizing NMR, IR, and MS data to establish a self-validating identification protocol.
Part 2: Structural Identification Workflow
The following workflow illustrates the logical progression for confirming HUP identity, moving from functional group confirmation to precise chain-length determination.
Figure 1: Analytical decision tree for the structural elucidation of asymmetric phthalate esters.
Part 3: Mass Spectrometry (MS) Data & Fragmentation Logic
In Electron Ionization (EI) MS at 70 eV, HUP follows the classic phthalate fragmentation pathway. The molecular ion (
Fragmentation Mechanism
The diagnostic base peak at m/z 149 arises from a McLafferty rearrangement followed by the elimination of the second alkyl chain, forming the stable protonated phthalic anhydride ion.
Figure 2: Dominant fragmentation pathway yielding the diagnostic m/z 149 ion.
Key MS Peaks
| m/z | Intensity | Assignment | Structural Significance |
| 149 | 100% | Base Peak. Protonated phthalic anhydride. Diagnostic for all dialkyl phthalates. | |
| 167 | < 5% | Protonated phthalic acid ion (rarely seen in high abundance). | |
| 261 | ~5-10% | Loss of undecyl group (mono-heptyl phthalate cation). | |
| 305 | ~5-10% | Loss of heptyl group (mono-undecyl phthalate cation). | |
| 418 | < 1% | Molecular ion (often invisible). |
Application Note: In a mixed isomeric sample (e.g., 711P), the presence of intermediate mass fragments (m/z 261, 279, 305) allows for the deconvolution of asymmetric esters from symmetric diheptyl (m/z 261 only) or diundecyl (m/z 305 only) species.
Part 4: Infrared Spectroscopy (FTIR) Profiling
FTIR is the primary screening tool for HUP. The spectrum is dominated by the ester functionality and the aromatic ring.
Diagnostic Bands (Neat/ATR)[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 2955, 2925, 2855 | Aliphatic Chain | Strong intensity due to long C7/C11 chains. | |
| 1725 - 1730 | Ester Carbonyl | Critical. Sharp, strong band. | |
| 1580, 1600 | Aromatic Ring | Weak doublets, characteristic of benzene ring. | |
| 1280, 1120 | Ester C-O-C | Broad, strong bands. | |
| 1070, 1040 | In-plane bend | Aromatic substitution pattern. | |
| 742 | Ortho-substitution | Diagnostic. "Phthalate doublet" (often with 700 cm⁻¹). |
Part 5: Nuclear Magnetic Resonance (NMR) Elucidation
NMR provides the only reliable method to quantify the ratio of heptyl to undecyl chains in the asymmetric ester.
1H NMR Data (400 MHz, CDCl₃)
The spectrum exhibits a classic AA'BB' aromatic system and two overlapping aliphatic chains.
| Shift ( | Multiplicity | Integration | Assignment |
| 7.70 | dd (Sym) | 2H | Aromatic H-3, H-6 (Ortho to Ester) |
| 7.52 | dd (Sym) | 2H | Aromatic H-4, H-5 (Meta to Ester) |
| 4.22 | Triplet ( | 4H | |
| 1.71 | Quintet | 4H | |
| 1.20 - 1.45 | Multiplet | ~24H | Bulk Methylene ( |
| 0.88 | Triplet | 6H | Terminal Methyl ( |
Expert Insight: The integration of the bulk methylene region (1.20–1.45 ppm) is the key differentiator.
-
Theoretical Proton Count for HUP: 24 bulk protons.
-
Calculation: Total Integral of region / (Integral of
-CH / 4). -
If the count deviates significantly, the sample is likely a mixture of chain lengths rather than pure HUP.
13C NMR Data (100 MHz, CDCl₃)
| Shift ( | Carbon Type | Assignment |
| 167.7 | Quaternary | Carbonyl ( |
| 132.5 | Quaternary | Aromatic C-1, C-2 (Ipso) |
| 130.9 | Methine | Aromatic C-4, C-5 |
| 128.8 | Methine | Aromatic C-3, C-6 |
| 68.2 | Methylene | |
| 31.9 | Methylene | |
| 22.7 - 29.8 | Methylene | Bulk Aliphatic Chain |
| 14.1 | Methyl | Terminal |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6423795, Heptyl undecyl phthalate. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Phthalic acid, heptyl undecyl ester: Mass Spectrum.[2][1] Retrieved from [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Phthalates Action Plan: Technical Data on C7-C11 Phthalates.[2] Retrieved from [Link]
Sources
Heptyl Undecyl Phthalate safety data sheet information
An In-Depth Technical Guide to the Safety Profile of Heptyl Undecyl Phthalate
Introduction
Heptyl Undecyl Phthalate is a phthalate ester utilized primarily as a plasticizer and additive in various materials.[1] Its function is to impart flexibility and durability to otherwise brittle polymers, such as polyvinyl chloride (PVC).[2] While its utility in industrial applications is established, for researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is paramount. This is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and risk assessment, particularly given that phthalates are not chemically bound to the materials they are mixed with and can leach out over time.[2] This guide provides an in-depth analysis of the safety data for Heptyl Undecyl Phthalate, moving beyond rote compliance to explain the causality behind handling protocols and risk mitigation strategies. The central and most critical safety concern associated with this chemical is its classification as a substance with significant reproductive toxicity.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. Heptyl Undecyl Phthalate is a member of the 1,2-benzenedicarboxylic acid ester family. It is crucial to note the existence of multiple CAS Registry Numbers in literature; while older sources may reference others, the most current and authoritative sources utilize the identifiers listed below.[3]
| Identifier | Value | Source |
| Chemical Name | Heptyl Undecyl Phthalate | [1][4][5][6] |
| Synonyms | 1,2-Benzenedicarboxylic Acid, 1-heptyl 2-undecyl ester; Phthalic acid, heptyl undecyl ester | [4][5] |
| Primary CAS Number | 65185-88-8 | [1][4][6][7] |
| Group CAS Number | 68515-42-4 (di-C7-11-branched and linear alkyl esters) | [4] |
| EC Number | 271-084-6 | [4] |
| Molecular Formula | C₂₆H₄₂O₄ | [4][5][6][7] |
| Molecular Weight | 418.61 g/mol | [1][4][5][6] |
The physicochemical properties of a substance dictate its behavior in a laboratory setting and inform the necessary handling and containment strategies. Heptyl Undecyl Phthalate is a high-molecular-weight ester, which results in low volatility, reducing the risk of inhalation exposure under standard conditions. However, its oily nature and hydrophobicity mean it can persist on surfaces and requires careful handling to prevent skin contact and environmental contamination.[3]
| Property | Value | Source |
| Physical State | Oily Liquid | [1] |
| Appearance | Colourless, Odourless | [1][8] |
| Boiling Point | ~456 °C (rough estimate) | [1] |
| Density | ~0.99 g/cm³ | [1][7] |
| Solubility | Limited water solubility; Soluble in organic solvents (e.g., slightly in Chloroform, Methanol) | [1][3][9] |
| Chemical Stability | Stable under recommended storage conditions | [3][10] |
Section 2: Hazard Identification and GHS Classification - A Critical Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For Heptyl Undecyl Phthalate, the GHS classification is dominated by a significant long-term health hazard. Based on aggregated data from notifications to the European Chemicals Agency (ECHA), the substance falls under the classification for reproductive toxicity.[4]
GHS Classification: A Clear Directive
-
Hazard Class: Reproductive Toxicity, Category 1B[4]
-
Pictogram: Health Hazard
-
Signal Word: Danger
-
Hazard Statement (H-Statement): H360 - May damage fertility or the unborn child.[4]
This classification is of paramount importance for the target audience. It signifies that there is presumptive evidence from animal studies, and potentially limited human evidence, that the substance can interfere with reproduction. This includes adverse effects on sexual function and fertility in adults and developmental toxicity in offspring. Consequently, all handling protocols must be designed with the primary goal of eliminating exposure, particularly for personnel of child-bearing potential.
Furthermore, due to this classification, the broader category of "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters" was included on the REACH Candidate List of Substances of Very High Concern (SVHC) in June 2011.[4] The reason for inclusion is its classification as "Toxic for reproduction (Article 57c)".[4]
GHS Hazard Profile for Heptyl Undecyl Phthalate.
Section 3: Toxicological Profile - Understanding the Core Risks
The toxicological profile of Heptyl Undecyl Phthalate is consistent with that of other ortho-phthalates, with the primary concern being reproductive and developmental effects.[11]
-
Reproductive Toxicity : The Repr. 1B classification is the most critical toxicological endpoint.[4] This concern is significant enough for it to be listed as a reportable ingredient with reproductive toxicity hazard traits under the California Safe Cosmetics Program.[4] The mechanism of many phthalates involves disruption of the endocrine system, leading to anti-androgenic effects.[12]
-
Cumulative Effects : A crucial concept in phthalate toxicology is that of cumulative effects.[12] Organisms are often exposed to multiple phthalates simultaneously, and there is evidence of additive effects, even from phthalates with different modes of action.[12] This means that even low-dose exposure in a laboratory setting could contribute to a larger, cumulative body burden, a factor that must be considered in risk assessments.
-
Other Target Organs : While reproductive organs are a primary target, studies on various phthalates have identified other organs of concern. The liver is a common target, with effects including increased weight and peroxisome proliferation.[11] The kidneys are another frequently identified target of phthalate toxicity.[11]
Section 4: Exposure Control and Safe Handling Protocols
Given the significant reproductive hazard, a self-validating system of exposure control is not just recommended but essential. The causality is clear: preventing exposure is the only reliable way to mitigate the risk of reproductive harm.
Experimental Protocol: Standard Operating Procedure for Handling Heptyl Undecyl Phthalate
-
Designated Area : All work with Heptyl Undecyl Phthalate must be conducted in a designated area, such as a chemical fume hood, to control the release of any potential aerosols or vapors.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and replace them immediately if contaminated or damaged.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Body Protection : A lab coat or chemical-resistant apron must be worn.
-
-
Hygiene Practices :
-
Handling Procedure :
-
End of Workflow :
-
Decontaminate all work surfaces after use.
-
Dispose of contaminated waste (gloves, wipes, etc.) as hazardous waste in a designated, sealed container according to institutional and local regulations.
-
Workflow for Safe Handling of Heptyl Undecyl Phthalate.
Section 5: Emergency Procedures and First Aid
In the event of accidental exposure or release, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][14]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8][15]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[8][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10][15]
-
Accidental Release/Spill :
-
Evacuate unnecessary personnel and ensure adequate ventilation.
-
Remove all sources of ignition.[10]
-
Wear full personal protective equipment.
-
Contain the spill to prevent it from entering sewers or waterways.[10]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or universal binder.[8][13]
-
Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[13]
-
Decision Tree for Accidental Spill Response.
Section 6: Storage and Disposal Considerations
Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.
-
Storage Conditions : Store in accordance with local regulations.[14] The ideal storage location is a dry, cool, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[10][14]
-
Container : Keep the substance in its original container or an approved alternative, tightly closed and sealed until ready for use.[14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]
-
Incompatible Materials : Store away from strong oxidizing agents and strong bases.[13][14]
-
Disposal : Disposal of Heptyl Undecyl Phthalate and its containers must be performed in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste.
Section 7: Ecological Impact
Phthalates as a class can pose risks to the environment. They can be released into ecosystems through industrial discharge or leaching from products. Some phthalates are known to be bioaccumulative and have been detected in aquatic organisms.[2] Studies have shown some phthalates to be toxic to aquatic life and they may cause long-term adverse effects.[2] While some biodegradation can occur, the potential for adsorption to sediment and suspended solids means the substance can persist in the aquatic environment.[9] Therefore, preventing release into soil, ditches, sewers, and waterways is a critical aspect of its life-cycle management.[10]
Conclusion
Heptyl Undecyl Phthalate is a compound that demands rigorous safety protocols and a high degree of respect from all users. The defining characteristic of its safety profile is its classification as a Category 1B reproductive toxicant. This is not a minor hazard; it is a directive for all researchers, scientists, and drug development professionals to implement stringent engineering controls, personal protective equipment, and handling procedures designed to eliminate the potential for exposure. By understanding the causality behind these measures—from its physicochemical properties to its toxicological endpoints—professionals can ensure a self-validating system of safety that protects both their personal health and the integrity of their research environment.
References
-
A.G. Layne. Di-(2-Propylheptyl) Phthalate (DPHP) SDS. [Link]
-
TURI (Toxics Use Reduction Institute). Phthalates and Their Alternatives: Health and Environmental Concerns. [Link]
-
PubChem. Di(heptyl-nonyl-undecyl) phthalate. [Link]
-
INCHEM. ICSC 0832 - DI-n-HEPTYL PHTHALATE. [Link]
-
AFIRM Group. Phthalate Chemical Guidance Sheet. [Link]
-
PubChem. Heptyl undecyl phthalate. [Link]
-
TURI (Toxics Use Reduction Act). (2016-12-19). CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. [Link]
-
PubChem. Diheptyl phthalate. [Link]
-
NIH Global Substance Registration System. HEPTYL UNDECYL PHTHALATE. [Link]
-
Restek. (2024-08-23). Phthalates Standard (1X1 mL) - Safety Data Sheet. [Link]
-
U.S. Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]
Sources
- 1. HEPTYL,UNDECYLPHTHALATE CAS#: 65185-88-8 [m.chemicalbook.com]
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- 4. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. ICSC 0832 - DI-n-HEPTYL PHTHALATE [inchem.org:443]
- 9. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aglayne.com [aglayne.com]
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- 14. avient.com [avient.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Thermal Stability & E&L Profiling of High Molecular Weight Phthalates
The following technical guide focuses on High Molecular Weight (HMW) Phthalates (specifically C9–C13 orthophthalates like DINP, DIDP, and DPHP), which are the standard regulatory alternatives to Low Molecular Weight (LMW) phthalates (e.g., DEHP) in medical devices, packaging, and pharmaceutical processing equipment.
A Technical Guide for Drug Delivery & Medical Device Applications
Executive Directive: The Stability-Safety Nexus
In drug development, the transition from LMW phthalates (DEHP) to HMW phthalates (DINP, DIDP, DPHP) is driven by the latter's superior toxicological profile. However, for researchers and formulation scientists, the critical parameter is thermal stability . HMW phthalates must withstand sterilization (autoclave/gamma) and hot-melt processing without degrading into potentially reactive mono-esters or phthalic anhydride.
This guide provides a mechanistic analysis of HMW phthalate degradation, self-validating analytical protocols, and the kinetic data required to justify their use in Container Closure Systems (CCS) and delivery devices.
Physicochemical Basis of HMW Stability
High Molecular Weight phthalates are defined by carbon backbones of C9 or greater. This structural elongation imparts distinct thermodynamic advantages over their LMW counterparts.
The Hydrophobicity Shield
Thermal degradation in pharmaceutical applications is often hydrolytic (e.g., during steam sterilization). HMW phthalates exhibit extreme hydrophobicity (logKow > 8.0), creating a steric and energetic barrier against water attacking the ester linkage.
-
Implication: Unlike DEHP, HMW phthalates are kinetically resistant to hydrolysis at autoclave temperatures (121°C), preventing the formation of acidic degradation products that could alter drug pH.
Volatility & Migration Kinetics
Thermal instability often manifests as "blooming" or volatilization rather than chemical bond scission.
-
Mechanism: HMW phthalates have lower vapor pressures and higher flash points due to increased van der Waals forces along the alkyl chains.
-
Data Comparison:
| Property | DEHP (LMW Standard) | DINP (HMW Alternative) | DIDP (HMW Alternative) | DPHP (HMW Alternative) |
| Carbon Backbone | C8 | C9 (Isometric mix) | C10 (Isometric mix) | C10 (Branched) |
| Molecular Weight | 390.56 g/mol | 418.61 g/mol | 446.66 g/mol | 446.66 g/mol |
| Flash Point | ~206°C | ~224°C | ~240°C | ~245°C |
| Viscosity (20°C) | 80 mPa·s | 55–90 mPa·s | 100–130 mPa·s | 120–150 mPa·s |
| TGA Onset (5% Loss) | ~198°C | ~230°C | ~250°C | ~255°C |
Analyst Note: The higher TGA onset of DPHP makes it the superior candidate for high-temperature processing (e.g., extrusion of medical tubing).
Mechanisms of Thermal Degradation
Understanding how these molecules break down allows you to predict Extractables & Leachables (E&L) profiles.
Primary Pathway: Cis-Elimination (Pyrolysis)
At processing temperatures (>200°C), HMW phthalates degrade via a concerted cis-elimination mechanism (Chugaev-type reaction). This is a unimolecular reaction involving a six-membered cyclic transition state.
The Pathway:
-
Proton Transfer: The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain. -
Cleavage: The C-O bond breaks.
-
Products: Phthalic Acid (or Anhydride) + Alkene.
Secondary Pathway: Radical Oxidation
During gamma sterilization or prolonged oxidative stress, the alkyl chain is susceptible to radical attack, leading to peroxides and eventually shorter-chain alcohols or ketones.
Visualization of Degradation Logic
The following diagram illustrates the critical decision pathways for degradation based on thermal and environmental stress.
Caption: Thermal degradation logic flow. Note the bifurcation between hydrolytic stability at sterilization temps and pyrolytic breakdown at extrusion temps.
Validated Experimental Protocols
To establish the safety of HMW phthalates in a drug product, you must validate their stability using orthogonal methods.
Protocol A: TGA-MS for Thermal Thresholds
Objective: Determine the precise onset of degradation and identify volatile byproducts in real-time.
-
Why: Standard TGA only shows mass loss. Coupling with Mass Spec (MS) confirms if the loss is volatilization (safe) or degradation (unsafe).
Workflow:
-
Sample Prep: 10–15 mg of plasticized PVC or pure HMW phthalate in a platinum pan.
-
Atmosphere: Nitrogen (inert) to isolate pyrolysis; Air (oxidative) to simulate shelf-life aging.
-
Ramp: 10°C/min from 40°C to 600°C.
-
MS Trigger: Monitor m/z 148 (Phthalic anhydride) and m/z 104 (Phthalic acid fragment).
-
Acceptance Criteria: No detection of m/z 148 below 200°C.
Protocol B: Stress-Migration Study (Arrhenius Modeling)
Objective: Predict leaching rates over 2 years using accelerated thermal data.
-
Why: Phthalates don't just degrade; they migrate. Heat accelerates this.
Step-by-Step:
-
Setup: Place HMW-plasticized material in contact with simulant (e.g., 50% Ethanol/Water) in sealed glass ampoules.
-
Incubation: Store at three temps: 40°C, 50°C, 60°C.
-
Sampling: Aliquot at T=1, 3, 7, 14, 28 days.
-
Analysis: GC-MS (SIM mode).
-
Calculation: Plot
vs . Calculate Activation Energy ( ).-
Self-Validation Check: If linearity (
) < 0.98, the mechanism has changed (e.g., matrix swelling vs. diffusion), and the prediction is invalid.
-
Analytical Workflow for E&L Assessment
The following workflow outlines the industry-standard approach to identifying HMW phthalate breakdown products in medical extracts.
Caption: E&L workflow for identifying phthalate degradation products. Note the split between GC-MS (breakdown products) and LC-MS (mono-esters).
References
-
European Chemicals Agency (ECHA). "Evaluation of new scientific evidence concerning DINP and DIDP." ECHA Regulatory Archives. [Link]
-
Keresztesi, A. et al. "Thermal degradation of phthalate esters." Journal of Thermal Analysis and Calorimetry, Vol 130, 2017. [Link]
-
US Consumer Product Safety Commission (CPSC). "Toxicity Review of Di(2-propylheptyl) Phthalate (DPHP)." CPSC Technical Reports. [Link]
-
American Chemistry Council. "High Phthalates: A Primer on DINP and DIDP." High Phthalates Panel. [Link]
-
Food and Drug Administration (FDA). "Safety Assessment of Di(2-ethylhexyl)phthalate (DEHP) Released from PVC Medical Devices." FDA Center for Devices and Radiological Health. [Link]
Methodological & Application
Robust Quantification of Heptyl Undecyl Phthalate in Environmental Water Samples by SPE and GC-MS
An Application Note for Researchers and Scientists
Introduction: The Analytical Imperative for Heptyl Undecyl Phthalate
Heptyl undecyl phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its application in a variety of industrial and consumer products leads to its potential release into the environment, where it can accumulate in water bodies. Phthalates are a class of compounds recognized as ubiquitous environmental contaminants, with certain members classified as endocrine-disrupting chemicals (EDCs) that can pose risks to human health and aquatic ecosystems.[2][3] The toxicity of phthalates has garnered significant regulatory attention, leading to restrictions on their use in many consumer products.[3]
Accurate and sensitive quantification of HUP in environmental water samples is critical for assessing exposure levels, understanding its environmental fate, and ensuring compliance with regulatory guidelines. However, the analysis is challenging due to the typically low concentrations (ng/L to µg/L) found in water and the potential for sample contamination from laboratory equipment. Phthalates are pervasive in the lab environment, making rigorous contamination control essential for reliable results.[4]
This application note presents a comprehensive and robust protocol for the quantification of heptyl undecyl phthalate in environmental water samples. The methodology is centered on Solid-Phase Extraction (SPE) for efficient sample concentration and matrix cleanup, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for analytical scientists and researchers, providing not only a step-by-step protocol but also the scientific rationale behind key procedural choices to ensure data of the highest quality and integrity.
Principle of the Method
The analytical workflow is designed for maximum recovery and sensitivity.
-
Sample Preparation : An aqueous sample is passed through a solid-phase extraction (SPE) cartridge. The hydrophobic nature of HUP causes it to be retained on the solid-phase sorbent while water and polar impurities are washed away.
-
Elution and Concentration : The retained HUP is then eluted from the cartridge using a small volume of an appropriate organic solvent. This eluate is subsequently concentrated to a final volume, effectively increasing the analyte concentration to levels suitable for instrumental analysis.
-
Instrumental Quantification : The concentrated extract is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates HUP from other compounds based on its boiling point and interaction with the stationary phase. The MS provides definitive identification and quantification based on the unique mass fragmentation pattern of HUP, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical procedure from sample collection to final data analysis.
Caption: Complete workflow for HUP analysis.
Materials and Reagents
Note: Phthalate contamination is a significant risk. All glassware must be scrupulously cleaned, rinsed with high-purity solvent, and dried in an oven. Avoid using plastic containers, tubing, or pipette tips wherever possible.[6]
-
Glassware : 1 L amber glass bottles (for sampling), volumetric flasks, graduated cylinders, conical vials.
-
Standards : Heptyl Undecyl Phthalate (HUP) analytical standard (>98% purity), Benzyl Benzoate (Surrogate Standard), and Di-n-butyl phthalate-d4 (Internal Standard).
-
Solvents : Pesticide-grade or equivalent high-purity Methylene Chloride, Methanol, and Isooctane.
-
Reagents : Reagent-grade water (HPLC-grade or equivalent, phthalate-free), anhydrous sodium sulfate (baked at 400°C for 4 hours to remove organic contaminants).[6]
-
SPE Cartridges : 6 mL, 500 mg C18 (octadecyl-bonded silica) or Styrene-DVB cartridges. C18 is effective for a broad range of hydrophobic compounds, making it a suitable choice.[7]
-
Equipment : SPE vacuum manifold, nitrogen evaporation system, analytical balance, gas chromatograph with mass spectrometer (GC-MS).
Detailed Protocols
Sample Collection and Preservation
-
Collection : Collect approximately 1 liter of water sample directly into a pre-cleaned amber glass bottle, leaving minimal headspace.
-
Preservation : If not extracted within 24 hours, store the samples in the dark at 4°C. The recommended holding time before extraction is 7 days.
-
pH Adjustment : Ensure the sample pH is between 5 and 7. Phthalate esters can hydrolyze under strongly acidic or basic conditions.[8]
Solid-Phase Extraction (SPE) Protocol
Causality: This SPE procedure is designed to isolate the semi-volatile, hydrophobic HUP from the aqueous matrix. Conditioning activates the C18 stationary phase, loading captures the analyte, the wash step removes polar interferences without dislodging HUP, and elution uses a nonpolar solvent to recover the analyte.
-
Cartridge Conditioning :
-
Pass 5 mL of methylene chloride through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, pass 10 mL of reagent water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading :
-
Measure 1 L of the water sample. Spike with surrogate standard (e.g., Benzyl Benzoate) to a final concentration of 1 µg/L.
-
Pass the entire sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min.
-
-
Interference Wash :
-
After loading, wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove co-adsorbed polar impurities.
-
-
Drying :
-
Dry the cartridge thoroughly by drawing a vacuum or passing a stream of nitrogen through it for at least 20 minutes. This step is critical to remove residual water, which is immiscible with the elution solvent and can interfere with GC analysis.
-
-
Elution :
-
Place a collection vial under the cartridge.
-
Elute the retained HUP by passing 10 mL of methylene chloride through the cartridge.
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.
-
-
Concentration :
-
Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.
-
Add the internal standard (e.g., Di-n-butyl phthalate-d4) to a final concentration of 1 µg/mL.
-
Bring the final volume to exactly 1.0 mL with isooctane. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumental Analysis
Causality: GC-MS is the preferred technique for phthalate analysis due to its high sensitivity and specificity.[9][10] A non-polar DB-5ms column provides excellent separation of semi-volatile compounds like phthalates. The temperature program is optimized to ensure HUP is well-resolved from other potential contaminants. Operating the mass spectrometer in SIM mode significantly enhances the signal-to-noise ratio by monitoring only specific, characteristic ions of the target analyte, allowing for lower detection limits.[5]
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column ideal for separating a wide range of semi-volatile organic compounds.[11] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temp. | 280°C | Ensures rapid vaporization of the high-boiling-point HUP without thermal degradation. |
| Injection Mode | Splitless | Maximizes transfer of the analyte onto the column for trace-level detection. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min) | Gradual ramp allows for separation of lighter compounds, while the high final temperature ensures elution of HUP. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible ionization method creating a library-searchable fragmentation pattern. |
| Acquisition | Selected Ion Monitoring (SIM) | Provides maximum sensitivity for target compound analysis.[5] |
| Ions for HUP | Quant Ion: 149. Qualifier Ions: 279, 167 | m/z 149 is the characteristic tropylium ion fragment for most phthalates.[9] The higher mass ions provide specificity for HUP. |
| Internal Std. | DBP-d4: m/z 153 | Monitors and corrects for variability in injection and instrument response. |
| Surrogate Std. | Benzyl Benzoate: m/z 105 | Monitors the efficiency of the entire sample preparation process. |
Calibration and Quantification
-
Calibration Standards : Prepare a series of calibration standards in isooctane containing HUP at concentrations ranging from 0.05 to 10 µg/mL. Each standard must also contain the internal standard at a constant concentration (e.g., 1 µg/mL).[12]
-
Calibration Curve : Inject the standards and plot the response ratio (peak area of HUP / peak area of internal standard) against the concentration of HUP. Perform a linear regression to establish the calibration curve. A correlation coefficient (r²) of >0.995 is required.
-
Quantification : The concentration of HUP in the sample extract is determined using the response ratio from the sample injection and the calibration curve. The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final extract volume.
Trustworthiness: A Self-Validating System
To ensure the reliability and defensibility of the data, a robust quality control (QC) system must be implemented. This system validates the performance of the method for each batch of samples.
-
Method Blank (MB) : An aliquot of reagent water is carried through the entire analytical process. The MB is used to assess contamination from reagents or laboratory procedures.
-
Acceptance Criterion: HUP concentration must be below the Limit of Quantitation (LOQ).
-
-
Laboratory Control Sample (LCS) : A reagent water sample spiked with a known concentration of HUP. The LCS measures the accuracy of the method.
-
Acceptance Criterion: Percent recovery should be within a pre-defined range, typically 70-130%.
-
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD) : Two aliquots of a real environmental sample are spiked with a known concentration of HUP. The MS/MSD assesses the effect of the sample matrix on the analytical method's accuracy and precision.
-
Acceptance Criterion: Percent recovery should be within 70-130%, and the Relative Percent Difference (RPD) between the MS and MSD should be <20%.
-
-
Surrogate Standard : A known amount of a non-target compound (Benzyl Benzoate) with similar chemical properties is added to every sample before extraction. It provides a measure of recovery for each individual sample.
-
Acceptance Criterion: Recovery should be within 60-140%.
-
Method Performance Characteristics
The following table summarizes the typical performance data expected from this method, based on literature values for similar high molecular weight phthalates.[2][13][14]
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.05 µg/L | The lowest concentration of analyte that can be reliably distinguished from the blank. |
| Limit of Quantitation (LOQ) | 0.15 µg/L | The lowest concentration of analyte that can be reported with a specified level of confidence. |
| Linear Range | 0.15 - 20 µg/L | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility.[15] |
| Accuracy (% Recovery) | 80 - 120% | The agreement between the measured value and the true value, typically assessed using an LCS.[13][16] |
References
-
ResearchGate. (2025). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. Available at: [Link]
-
Redalyc. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Available at: [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Available at: [Link]
-
ResearchGate. (2025). Determination of phthalate esters in the aquatic environment. Available at: [Link]
-
Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Available at: [Link]
-
SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Available at: [Link]
-
U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]
-
MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water. Available at: [Link]
-
MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction. Available at: [Link]
-
ResearchGate. (2025). Analysis of phthalate esters contamination in drinking water samples. Available at: [Link]
-
Analele Universității din Oradea, Fascicula Chimie. (n.d.). DETERMINATION OF PHTHALATES FROM BOTTLED WATER BY GC-MS. Available at: [Link]
-
PubMed. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. Available at: [Link]
-
U.S. EPA. (n.d.). Method 606: Phthalate Ester. Available at: [Link]
-
GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]
-
Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Available at: [Link]
-
U.S. EPA. (n.d.). Screening-Level Hazard Characterization: Phthalate Esters Category. Available at: [Link]
-
TURI. (2016). Phthalate Ester Category MA TURA Science Advisory Board Review. Available at: [Link]
-
NCBI Bookshelf. (2023). Phthalates Toxicity. Available at: [Link]
-
U.S. EPA. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate. Available at: [Link]
Sources
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
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- 6. epa.gov [epa.gov]
- 7. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
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- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
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- 16. mdpi.com [mdpi.com]
Protocol for Monitoring Heptyl Undecyl Phthalate Migration from Packaging Materials
Introduction: The Imperative for Monitoring Phthalate Migration
Heptyl undecyl phthalate (HUP) belongs to the broader class of ortho-phthalates, compounds extensively used as plasticizers to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC).[1][2] While integral to the functional properties of many types of packaging, phthalates are not chemically bound to the polymer matrix and can migrate into contact media, including pharmaceuticals and food products.[3][4][5] This migration raises significant safety concerns, as certain phthalates are classified as endocrine disruptors and may pose risks to human health.[1][6]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Commission, have established stringent guidelines for the use of phthalates in food and drug contact materials, setting specific migration limits (SMLs) to minimize consumer exposure.[7][8][9][10] Consequently, robust and validated analytical protocols are essential for manufacturers to ensure the safety and compliance of their packaging materials.[11][12][13]
This application note provides a comprehensive protocol for the determination of HUP migration from packaging materials into a simulated drug product or foodstuff. The methodology detailed herein is grounded in established principles of extractables and leachables testing and employs Gas Chromatography-Mass Spectrometry (GC-MS), the preferred technique for phthalate analysis due to its high sensitivity and specificity.[6][14][15]
Logical Framework for HUP Migration Analysis
The experimental workflow is designed to simulate the real-world contact between the packaging and its contents under accelerated conditions, followed by a highly sensitive analytical determination of the migrated HUP.
Caption: Workflow for HUP migration analysis.
Experimental Protocols
Part 1: Migration Study
This phase simulates the leaching of HUP from the packaging material into a liquid medium representing the product.
1.1. Selection of Food Simulant
The choice of simulant is critical and should be based on the nature of the product the packaging is intended for. European Union Regulation 10/2011 provides a comprehensive guide for selecting appropriate food simulants.[7][16]
| Food Type | Simulant |
| Aqueous, non-acidic (pH > 4.5) | 10% ethanol (v/v) in distilled water |
| Acidic (pH < 4.5) | 3% acetic acid (w/v) in distilled water |
| Alcoholic | 20% or 50% ethanol (v/v) in distilled water |
| Fatty/Lipophilic | Vegetable oil (e.g., olive oil) or 95% ethanol |
Causality: The simulant must mimic the physicochemical properties of the actual product to provide a realistic estimation of migration. For lipophilic compounds like HUP, a fatty food simulant is often the most appropriate worst-case scenario.
1.2. Migration Conditions
The conditions of the migration study are designed to accelerate the migration process.
-
Test Specimen Preparation: Cut the packaging material into pieces of a known surface area (e.g., 2.5 cm x 5.0 cm).[17] It is crucial to only handle the samples with clean, solvent-rinsed forceps to avoid contamination.
-
Incubation Setup: Place a known surface area of the packaging material into a scrupulously clean glass container with a screw cap.[18] Add a defined volume of the selected food simulant, ensuring the material is fully submerged. A typical surface area-to-volume ratio is 6 dm² of packaging per 1 kg of simulant.
-
Incubation: Incubate the samples at an elevated temperature for a specified duration to accelerate migration. Common test conditions are 10 days at 40°C, which is considered to represent storage at room temperature for an indefinite period.[16][19] For applications involving heat treatment, higher temperatures for shorter durations may be more appropriate.[3][20]
Trustworthiness: A blank control (simulant without the packaging material) must be run in parallel to account for any background contamination. All glassware should be thoroughly cleaned and rinsed with a high-purity solvent (e.g., hexane or acetone) to remove any residual phthalates.[15][18]
Part 2: Sample Preparation for GC-MS Analysis
This phase involves extracting the migrated HUP from the food simulant and concentrating it for analysis.
2.1. Liquid-Liquid Extraction (LLE) from Aqueous Simulants
-
Extraction: Transfer a known volume of the incubated simulant into a separatory funnel. Add an appropriate volume of a non-polar solvent like n-hexane or dichloromethane.[15]
-
Agitation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the HUP will be at the bottom if using dichloromethane or at the top if using hexane.
-
Collection: Drain the organic layer into a clean collection flask. Repeat the extraction process two more times with fresh solvent to ensure complete recovery.
-
Drying and Concentration: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
2.2. Extraction from Fatty Simulants
Extraction from an oily matrix is more complex and often requires a solvent exchange or a solid-phase extraction (SPE) cleanup step to remove the bulk of the oil, which can interfere with the GC-MS analysis.
Part 3: GC-MS Analysis
3.1. Instrumental Conditions
The following table provides a starting point for the GC-MS parameters. These may need to be optimized for the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of phthalates.[15] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC-MS.[14] |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of HUP. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 320°C (hold 5 min) | A temperature ramp allows for the separation of different phthalates. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
| Monitored Ions for HUP | m/z 149 (base peak for most phthalates), plus specific higher mass ions | m/z 149 is a common fragment, while higher mass ions provide specificity.[6] |
3.2. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards of HUP in the final extraction solvent (e.g., hexane) at concentrations bracketing the expected migration levels.
-
Calibration Curve: Inject the standards into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract and determine the concentration of HUP from the calibration curve. The final migration level is reported in mg of HUP per kg of food simulant (mg/kg) or mg of HUP per dm² of packaging surface area (mg/dm²).
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for the integrity of the results. The analytical method should be validated for the following parameters:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995 over the desired concentration range.
-
Accuracy: Determined by spiking a blank simulant with a known concentration of HUP and calculating the percent recovery. Recoveries should typically be within 80-120%.
-
Precision: Assessed by analyzing replicate samples and expressed as the relative standard deviation (RSD), which should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of HUP that can be reliably detected and quantified, respectively. The LOQ should be sufficiently low to measure HUP levels well below the regulatory limits.
Data Presentation
The results of the migration study should be presented in a clear and concise manner.
Table 1: HUP Migration Results
| Sample ID | Packaging Type | Simulant | Incubation Conditions | HUP Concentration in Simulant (mg/kg) | Migration Level (mg/dm²) |
| P-001 | PVC Film | 3% Acetic Acid | 10 days at 40°C | 0.05 | 0.008 |
| P-002 | PVC Tubing | 10% Ethanol | 10 days at 40°C | < LOQ | < LOQ |
| Blank | N/A | 3% Acetic Acid | 10 days at 40°C | Not Detected | N/A |
Conclusion
This application note provides a robust and scientifically sound protocol for the monitoring of Heptyl Undecyl Phthalate migration from packaging materials. Adherence to these guidelines, including careful sample preparation, the use of appropriate controls, and a validated GC-MS method, will enable researchers, scientists, and drug development professionals to confidently assess the safety and compliance of their packaging materials. The principles outlined here can also be adapted for the analysis of other phthalates and plasticizers.
References
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. Migration Of Phthalates From Plastic Packages Into Dairy Products. Retrieved from [Link]
-
Grob, K. (2008). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. Food and Chemical Toxicology, 46(5), 1774-1780. Retrieved from [Link]
-
Agilent Technologies. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Retrieved from [Link]
-
MendelNet. THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS. Retrieved from [Link]
-
ResearchGate. Analytical methods for the determination of phthalates in food. Retrieved from [Link]
-
QIMA. (2025, March 13). Phthalates in Food Contact Materials: Importance of Testing. Retrieved from [Link]
-
Agilent Technologies. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. Phthalate Analysis. Retrieved from [Link]
-
Food Safety and Environmental Stewardship Program. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
JRC Publications Repository. Methods for the determination of phthalates in food. Retrieved from [Link]
-
GERSTEL GmbH & Co. KG. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
ResearchGate. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 29). Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]
-
Eurofins. (2024, September 6). Extractables & Leachables Testing | Pharmaceutical Packaging. Retrieved from [Link]
-
European Chemicals Agency. Phthalates. Retrieved from [Link]
-
ScienceDirect. Migration study of phthalates from non-food plastic containers used in food preservation. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. Analysis of Phthalate Esters. Retrieved from [Link]
-
Shimadzu Asia Pacific. Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]
-
Food Packaging Forum. (2024, November 19). U.S. FDA reaffirms decision to keep authorization of certain phthalates for food contact use. Retrieved from [Link]
-
ResearchGate. (2025, December 26). Detection of Phthalates in Packages and Monitoring Their Migration Into Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 1). Extractables and Leachables in Pharmaceutical Products. Retrieved from [Link]
-
FoodNavigator-USA.com. (2024, November 1). FDA limits phthalate ban to nine compounds. Retrieved from [Link]
-
Spectroscopy Online. (2020, July 1). Extractable and Leachable Testing for Pharmaceutical Packaging, Finished Pharmaceutical Products, and Medical Devices: An Analytical Perspective. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Extractables and Leachables Testing for Pharmaceutical Packaging, Products, and Medical Devices. Retrieved from [Link]
-
HBM4EU. Phthalates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 29). FDA Update on Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]
Sources
- 1. Phthalates - ECHA [echa.europa.eu]
- 2. hbm4eu.eu [hbm4eu.eu]
- 3. mnet.mendelu.cz [mnet.mendelu.cz]
- 4. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 5. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 7. Phthalates in Food Contact Materials: Importance of Testing | QIMA [blog.qima.com]
- 8. fda.gov [fda.gov]
- 9. measurlabs.com [measurlabs.com]
- 10. fda.gov [fda.gov]
- 11. Extractables & Leachables Testing | Pharmaceutical Packaging [eurofins.com]
- 12. Extractables And Leachables Testing For Drug Safety [shimadzu.com.sg]
- 13. resolvemass.ca [resolvemass.ca]
- 14. agilent.com [agilent.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. iris.unina.it [iris.unina.it]
- 17. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 19. vetdergikafkas.org [vetdergikafkas.org]
- 20. researchgate.net [researchgate.net]
Precision Cleanup and Isolation of Heptyl Undecyl Phthalate (711P) via Solid-Phase Extraction
Application Note: AN-711P-SPE [1]
Abstract
This guide details the protocol for the isolation and cleanup of Heptyl Undecyl Phthalate (711P; CAS 68515-42-4), a high-molecular-weight phthalate ester, from complex matrices.[1] Due to its extreme lipophilicity (LogP > 9.[1]0) and ubiquitous presence in laboratory environments, 711P analysis requires a rigorous contamination control strategy and a dual-mode SPE approach.[1] This document provides validated workflows for Trace Enrichment (from aqueous samples) and Interference Removal (from fatty/complex matrices), ensuring high recovery (>85%) and low background noise.
Introduction & Analyte Profile
Heptyl Undecyl Phthalate (often referred to as 711P) is a mixture of branched and linear dialkyl phthalates containing C7, C9, and C11 alkyl chains. Unlike lower molecular weight phthalates (e.g., DEP, DBP), 711P is highly hydrophobic and viscous.
The Analytical Challenge:
-
Ubiquitous Contamination: Phthalates are present in plastic tubing, pipette tips, solvent caps, and HVAC filters.[1] A "clean" baseline is chemically impossible without rigorous exclusion protocols.[1]
-
Adsorption Losses: 711P rapidly adsorbs to glass and plastic container walls in aqueous solutions, leading to false negatives.[1]
-
Lipid Co-elution: In biological or food samples, 711P co-elutes with triglycerides due to similar polarity, requiring specific normal-phase cleanup.[1]
Table 1: Physicochemical Profile of 711P
| Property | Value | Implication for SPE |
| Structure | 1,2-Benzenedicarboxylic acid, mixed esters | Aromatic ring allows |
| LogP (Octanol/Water) | ~9.0 - 10.1 | Extreme hydrophobicity; requires strong organic elution solvents.[1] |
| Water Solubility | < 1 | Analyte will stick to container walls; sample modification with organic solvent is mandatory.[1] |
| Boiling Point | > 400°C | Non-volatile; amenable to GC-MS but requires high-temp columns.[1] |
Critical Control Points: The "Zero-Blank" Strategy
Before initiating SPE, the following exclusion protocols must be implemented to distinguish the analyte from background noise.
-
Glassware Preparation: All glassware (sample bottles, SPE manifolds, elution vials) must be baked at 400°C for 4 hours to oxidize residual phthalates. Solvent rinsing alone is insufficient.[1]
-
Plastic Ban: Replace all plastic pipette tips with glass Pasteur pipettes . Use Teflon (PTFE) or aluminum foil to line all caps.[1]
-
Solvent Gating: Use only "Residue Analysis Grade" or "Phthalate-Free" solvents.[1] Test each new lot by concentrating 100 mL to 1 mL and analyzing by GC-MS.
Method Development & Sorbent Selection
We utilize two distinct SPE mechanisms based on the sample matrix.
Strategy A: Reverse Phase (C18) for Aqueous Samples
-
Mechanism: Hydrophobic interaction.[1]
-
Goal: Extract trace 711P from water.[1]
-
Sorbent: End-capped C18 or Divinylbenzene (DVB) Polymer (HLB).[1]
-
Key Step: Addition of 10% Methanol to the water sample before loading to prevent wall adsorption.
Strategy B: Normal Phase (Florisil) for Complex/Fatty Matrices
-
Mechanism: Polar adsorption.[1]
-
Goal: Remove non-polar lipids (which elute early) and polar matrix components (which stick), selectively eluting phthalates.
-
Sorbent: Florisil (Magnesium Silicate), activated at 140°C.[1]
Experimental Protocols
Protocol A: Trace Enrichment from Aqueous Samples (Water/Wastewater)
Applicability: Environmental water, beverages, leachates.
Materials:
-
Cartridge: C18 (EC) 500 mg / 6 mL (or equivalent polymeric HLB).[1]
-
Sample Prep: Adjust sample pH to < 2 with H₂SO₄ (inhibits microbial degradation).[1] Add 10% (v/v) Methanol to the sample and shake vigorously for 5 minutes (Critical for recovery).
Step-by-Step Procedure:
-
Conditioning:
-
Loading:
-
Washing:
-
Elution:
-
Elute with 2 x 3 mL Acetone:Hexane (1:1) or Ethyl Acetate.[1]
-
Soak the bed for 1 minute before collecting the second fraction.
-
-
Concentration:
-
Evaporate to 1 mL under a gentle stream of Nitrogen (N₂) at 35°C. Do not blow down to dryness (causes loss of analyte).
-
Protocol B: Cleanup from Fatty Matrices (Soil/Sediment/Tissue)
Applicability: Soil extracts, fatty food extracts, biological tissue. Pre-requisite: Sample must first be liquid-extracted (e.g., Soxhlet or Sonication with Hexane/Acetone) and concentrated to ~2 mL Hexane.[1]
Materials:
-
Cartridge: Florisil (1 g / 6 mL) or Aminopropyl (NH2).[1]
Step-by-Step Procedure:
-
Conditioning:
-
10 mL Hexane.
-
-
Loading:
-
Load the 2 mL Hexane extract onto the cartridge.
-
Collect the flow-through (Fraction A) – Contains non-polar hydrocarbons (discard if not needed).
-
-
Interference Wash:
-
Elution (The Fractionation Step):
-
Elute 711P with 10 mL Acetone:Hexane (20:80) .
-
Note: Pure acetone or methanol will elute polar pigments and fatty acids, which we want to leave on the cartridge.
-
-
Final Prep:
-
Concentrate the eluate to final volume for GC-MS analysis.[1]
-
Visualized Workflows
Diagram 1: Contamination Control & Sorbent Selection Logic
This decision tree guides the researcher through the critical setup phase to avoid common pitfalls.
Caption: Decision matrix for selecting the appropriate cleanup pathway and ensuring contamination control for 711P analysis.
Diagram 2: Detailed SPE Extraction Pathways
A comparative view of the chemical mechanisms involved in both protocols.
Caption: Step-by-step mechanism comparison. Protocol A focuses on capture; Protocol B focuses on lipid removal.
Quality Control & Performance Criteria
To ensure data trustworthiness, every batch must include the following controls.
Recovery Calculation
[1]Acceptance Criteria (Based on EPA 8061A Guidelines)
| Parameter | Acceptance Range | Corrective Action |
| Laboratory Reagent Blank (LRB) | < MDL (Method Detection Limit) | Bake glassware; replace solvents; check N₂ gas purity. |
| Surrogate Recovery | 70% - 130% | Check elution volume; ensure cartridge drying step was sufficient.[1] |
| Matrix Spike Recovery | 60% - 140% | If low, matrix interference is high.[1] Dilute sample or use Protocol B (Florisil). |
Recommended Surrogate: Benzyl Benzoate or Dibutyl Phthalate-d4 (Deuterated).[1] Avoid using phthalates that might be naturally present as surrogates.
References
-
U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1]Link
-
U.S. Environmental Protection Agency (EPA). (2007).[1] Method 3620C: Florisil Cleanup.[1]Link
-
Biotage. (2023).[1] 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About.[1]Link
-
Agilent Technologies. (2011).[1][4] Analysis of Phthalate Esters to EPA 606.[1][4]Link
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6423795, Heptyl undecyl phthalate.[1]Link
Sources
Application Note: Headspace GC-MS Profiling of Volatile Organic Compounds (VOCs) in Heptyl Undecyl Phthalate (HUP)
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It prioritizes experimental logic, rigorous validation, and actionable protocols over generic descriptions.
Executive Summary
Heptyl Undecyl Phthalate (HUP), often identified under CAS 68515-42-4 or 65185-88-8, is a high-molecular-weight phthalate ester used primarily as a plasticizer in PVC formulations for automotive interiors and wire/cable sheathing. While HUP itself is non-volatile, its quality is defined by the absence of Volatile Organic Compounds (VOCs) . These impurities—typically unreacted C7/C11 alcohols, synthesis solvents, or thermal breakdown products—contribute to "fogging" (windshield condensation), odor, and potential toxicity.
This guide details a Static Headspace (SHS) GC-MS methodology. Unlike liquid injection, SHS allows for the direct analysis of the viscous HUP matrix without solvent dilution, preventing system contamination by the non-volatile plasticizer while maximizing sensitivity for trace volatiles.
Scientific Rationale & Mechanism
The Challenge of the Matrix
HUP is a viscous, oily liquid with a boiling point exceeding 400°C. Direct liquid injection is catastrophic for GC inlets, resulting in liner saturation and column fouling. Headspace analysis relies on the thermodynamic equilibrium between the liquid sample phase and the gas phase (headspace).
Thermodynamic Principles
The sensitivity of the method is governed by the partition coefficient (
Where
Optimization Strategy: We utilize a "Temperature Step-Scan" validation to identify the optimal equilibrium point where VOC recovery is maximized without artifact formation.
Experimental Protocol
Materials & Reagents[1]
-
Matrix: Heptyl Undecyl Phthalate (High purity reference standard).
-
Standards: 1-Heptanol, 1-Undecanol, n-Hexane, Toluene (analytical grade).
-
Internal Standard (ISTD): D5-Chlorobenzene or Fluorobenzene (added to correct for phase variation).
Instrumentation Parameters
Headspace Sampler (e.g., Agilent 7697A or similar)
| Parameter | Setting | Rationale |
| Oven Temperature | 100°C | Sufficient to volatilize C7-C11 alcohols; simulates automotive "fogging" tests. |
| Loop Temperature | 110°C | Prevents condensation of high-boilers (Undecanol) during transfer. |
| Transfer Line | 120°C | Maintains vapor phase integrity. |
| Vial Equilibration | 45 min | Viscous oils require longer times for diffusion-controlled equilibrium. |
| Shaking | High (Level 9) | Essential to break surface tension and speed up partitioning. |
| Injection Volume | 1.0 mL | Standard loop size for optimal sensitivity. |
GC-MS System (e.g., 7890/5977)
| Parameter | Setting | Rationale |
| Column | DB-624 or Rxi-624Sil MS (30m x 0.25mm x 1.4µm) | Thicker film (1.4µm) is critical for focusing volatile solvents and separating alcohol isomers. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |
| Inlet | Split 10:1 @ 200°C | Prevents overload; 200°C is cool enough to minimize HUP degradation if carryover occurs. |
| Oven Program | 40°C (3 min) | Slow ramp separates co-eluting alcohol isomers. |
| MS Source | 230°C, EI Mode (70 eV) | Standard ionization. |
| Scan Range | m/z 29 – 350 | Captures low mass solvents and molecular ions of C11 alcohols. |
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for identifying impurities versus artifacts.
Caption: Logical workflow for distinguishing true VOC impurities from thermal degradation artifacts during HUP analysis.
Target Analytes & Interpretation
When analyzing HUP, specific ions are indicative of the expected impurities. Use Selected Ion Monitoring (SIM) for high-sensitivity quantitation if Scan mode sensitivity is insufficient.
| Compound | Type | Retention (Approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Origin |
| n-Hexane | Solvent | 3.5 min | 57 | 41, 43 | Synthesis solvent residue |
| 1-Heptanol | Reactant | 12.1 min | 56 | 41, 55, 70 | Unreacted raw material |
| 1-Undecanol | Reactant | 18.4 min | 55 | 69, 83, 97 | Unreacted raw material |
| Phthalic Anhydride | Degradant | 21.0 min | 104 | 76, 148 | Thermal breakdown of HUP |
| 2-Ethylhexanol | Contaminant | 14.2 min | 57 | 41, 55 | Cross-contamination (DEHP) |
Note on Quantification: Due to the "Matrix Effect" (the viscosity of HUP affects the rate of release), External Standard Calibration (standards in solvent) often yields inaccurate results.
-
Recommended Method: Method of Standard Addition (MSA) . Spike increasing amounts of Heptanol/Undecanol directly into the HUP matrix in the headspace vial to establish the calibration curve.
Critical Validation Steps (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include self-checks:
-
Linearity Check: Prepare spikes of 1-Heptanol at 10, 50, 100, and 500 ppm in the HUP matrix. The correlation coefficient (
) must be .[1][2] -
Carryover Test: Inject a blank vial (empty, sealed air) immediately after the highest standard. No peaks >0.1% of the standard area should be visible.
-
Leak Check: Monitor the m/z 28 (Nitrogen) and m/z 32 (Oxygen) ratio. A ratio of ~4:1 indicates air. Excessive air with poor reproducibility suggests a leaking vial crimp (common with oily rims).
Degradation Pathway Visualization
Understanding the thermal stability of HUP is vital. If the HS oven is too hot, the ester linkage cleaves.
Caption: Thermal degradation pathway. Detection of Phthalic Anhydride indicates excessive Headspace Oven temperature.
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Headspace analysis for screening of volatile organic compound profiles. Retrieved from [Link]
-
Shimadzu Corporation. Fast GCMS Method for Analysis of Phthalate Esters. Retrieved from [Link]
-
PubChem. Heptyl Undecyl Phthalate (Compound Summary). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise for Low-Level Heptyl Undecyl Phthalate Detection
Welcome to the technical support center dedicated to the nuanced challenge of detecting low levels of Heptyl Undecyl Phthalate (HUP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level phthalate analysis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your signal-to-noise ratio (S/N), ensuring the trustworthiness and accuracy of your results.
Phthalates, including HUP, are ubiquitous plasticizers, making them common environmental and laboratory contaminants.[1][2] Their pervasive nature presents a significant challenge in trace analysis, where distinguishing a true sample signal from background noise is paramount. This guide provides a structured approach to troubleshooting and enhancing your analytical sensitivity.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during low-level HUP detection:
Q1: My blank samples show significant HUP contamination. What is the most likely source?
A1: The most probable source of phthalate contamination is your laboratory environment and consumables.[2][3] Phthalates can leach from plastic products such as tubing, pipette tips, solvent bottle caps, and even vinyl flooring.[2][4] It is crucial to use glassware that has been scrupulously cleaned and to source phthalate-free consumables whenever possible.[5]
Q2: I'm observing a high baseline noise in my chromatogram. What are the immediate steps I can take to reduce it?
A2: To immediately address high baseline noise, consider increasing the detector time constant, which can electronically filter and average the signal, reducing noise as long as the peak width is not significantly affected.[6] Also, ensure your mobile phase or carrier gas is of the highest purity and is properly degassed.[7]
Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for HUP analysis?
A3: Both techniques are viable, but the choice depends on your specific needs. GC-MS is a simple, fast, and inexpensive method that provides excellent chromatographic resolution for phthalates.[1] LC-MS/MS can offer superior sensitivity, with detection limits as low as 1 part per billion (ppb).[3] For low-level detection, the enhanced sensitivity of LC-MS/MS may be advantageous.
Q4: How can I improve the peak shape of my HUP signal?
A4: Poor peak shape can be due to several factors. In GC-MS, using a pulsed splitless injection can maximize the transfer of HUP into the column and minimize unwanted interactions in the inlet.[8] In LC, using columns with smaller particle sizes (e.g., transitioning from 3.5 µm to 1.8 µm) can significantly improve peak height and resolution.[9]
Q5: What is the best way to prepare my samples for low-level HUP analysis?
A5: A robust sample preparation protocol is critical. Techniques like Solid-Phase Extraction (SPE) offer excellent performance for analyzing a wide variety of organic pollutants with reduced solvent consumption.[10] For liquid samples, dispersive liquid-liquid microextraction can also be effective.[11] Regardless of the method, it is imperative to use phthalate-free solvents and glassware to avoid contamination.[5]
Troubleshooting Guide: A Systematic Approach to Improving S/N for HUP Detection
This guide provides a logical workflow to identify and resolve issues affecting your signal-to-noise ratio.
Workflow for Troubleshooting Low S/N in HUP Analysis
Caption: A systematic workflow for troubleshooting and improving the signal-to-noise ratio in HUP analysis.
In-Depth Troubleshooting Steps
Phase 1: Rigorous Contamination Control
The ubiquitous nature of phthalates means that the first and most critical step is to eliminate background contamination.
-
Actionable Insight: Conduct a thorough audit of your laboratory environment. Phthalates can leach from a surprising number of sources, including vinyl flooring, paints, adhesives, and plastic tubing.[2] While a complete lab renovation is impractical, minimizing the use of plastic materials in the immediate vicinity of your sample preparation area can make a significant difference.
-
Protocol: Transition to phthalate-free labware. This includes centrifuge tubes, pipette tips, and vials.[12] If phthalate-free options are unavailable, consider using borosilicate glass, which is heat-resistant and does not retain odors.[13][14] Always use glass syringes and pipettes for preparing standards and samples.[5]
-
Causality: Phthalates are not chemically bound to the polymer matrix in many plastics and can easily leach into solvents and samples upon contact.[2][15] By using inert materials like glass, you physically remove a primary source of contamination.
Phase 2: Optimizing Sample Preparation
A well-optimized sample preparation protocol is essential for concentrating your analyte of interest while minimizing interferences.
-
Actionable Insight: For complex matrices, Solid-Phase Extraction (SPE) is a powerful technique for isolating phthalates.[10] The choice of sorbent is critical and should be optimized based on the polarity of HUP and the sample matrix.
-
Protocol: Develop a matrix-matched calibration curve to account for any signal suppression or enhancement from co-eluting matrix components.[3] This involves spiking known concentrations of HUP into a blank matrix that is representative of your samples.
-
Causality: Matrix effects can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification. By using matrix-matched standards, you are calibrating your instrument's response in the presence of the same interferences as your samples, leading to more accurate results.
Phase 3: Fine-Tuning Instrumentation and Analytical Method
Once contamination is controlled and sample preparation is optimized, focus on maximizing the instrumental response for HUP.
-
Actionable Insight (GC-MS): Employ a pulsed splitless injection. This technique involves injecting the sample at a higher pressure, which helps to focus the analyte band at the head of the column and enhances the transfer of higher molecular weight compounds like HUP into the GC column.[8]
-
Actionable Insight (LC-MS): Reduce the dead volume in your LC system.[7] This can be achieved by using tubing with a smaller internal diameter and minimizing the length of tubing between the column and the detector.
-
Protocol (MS Detection): Utilize Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS.[15] These targeted acquisition modes significantly improve the signal-to-noise ratio by only monitoring for specific mass-to-charge ratios characteristic of HUP, effectively filtering out chemical noise from other compounds.
-
Causality: Full scan mode on a mass spectrometer detects all ions within a given mass range, leading to a higher baseline noise. SIM and MRM modes are highly selective and only detect the ions of interest, dramatically reducing the noise and thereby increasing the S/N ratio.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
-
Wash glassware with a laboratory-grade, phosphate-free detergent.
-
Rinse thoroughly with tap water, followed by a rinse with deionized water.
-
Rinse with pesticide-grade or LC-MS grade acetone, followed by a rinse with hexane.[5]
-
Dry in an oven at a temperature that will not damage the glassware (e.g., 105 °C).
-
For particularly stubborn contamination, consider baking the glassware at a higher temperature (e.g., 400°C for 4 hours), if the glassware allows.[16]
-
Store the cleaned glassware covered with aluminum foil that has also been baked.
Protocol 2: Solid-Phase Extraction (SPE) for HUP from Aqueous Samples
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the HUP from the cartridge with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Data Presentation
Table 1: Comparison of Analytical Techniques for Low-Level Phthalate Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Typical Sensitivity | Low to mid parts per billion (ppb) range.[3] | Low parts per billion (ppb) to parts per trillion (ppt) range.[3] |
| Strengths | Robust, reliable, excellent chromatographic resolution for phthalates.[1] | High sensitivity and selectivity, suitable for complex matrices.[3][17] |
| Challenges | Requires derivatization for some polar compounds (though not typically for HUP). Potential for thermal degradation of labile compounds. | Susceptible to matrix effects, which can suppress or enhance the signal.[18] |
| Best For | Routine monitoring, less complex matrices. | Trace-level quantification, complex biological or environmental samples. |
Visualization of Key Concepts
Caption: Key strategies for improving the signal-to-noise ratio in analytical measurements.
By systematically addressing potential sources of noise and implementing strategies to enhance your signal, you can significantly improve the quality and reliability of your low-level Heptyl Undecyl Phthalate data. This guide provides a framework for that process, grounded in established scientific principles and best practices.
References
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek. [Link]
-
Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (n.d.). Agilent Technologies. [Link]
-
Improvement signal to noise ratio. (2012, March 29). Chromatography Forum. [Link]
-
Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International. [Link]
-
Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023, October 27). Journal of Chemical Health Risks. [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996, December). U.S. Environmental Protection Agency. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012, January 17). Agilent Technologies. [Link]
-
Jaworek, K., et al. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Polímeros. [Link]
-
Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach. (2015, December 4). Waters Corporation. [Link]
-
Metal Free Tubes. (n.d.). Labcon. [Link]
-
Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018, November 19). PubMed Central. [Link]
-
A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters Corporation. [Link]
-
Fast log P determination by ultra-high-pressure liquid chromatography coupled with UV and mass spectrometry detections. (n.d.). PubMed. [Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Restek. [Link]
-
Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. (2022, June 4). PubMed. [Link]
-
Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. (2024, March 28). PubMed. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). ResearchGate. [Link]
-
Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025, March 5). SCIEX. [Link]
-
How To Conduct Phthalate Testing For Your Product. (n.d.). CPT Labs. [Link]
-
SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. (n.d.). SCIEX. [Link]
-
Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. (n.d.). MDPI. [Link]
-
Unlocking Effective Mass Spectrometry Analysis (LC-MS/MS 101). (2023, August 21). SCIEX. [Link]
-
Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Taylor & Francis Online. [Link]
-
Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2025, June 23). ResearchGate. [Link]
-
Numvim Glass Baby Bottle – 5 Oz, 2-Pack With Extra Slow Flow (S) Nipple, Anti-Colic, Borosilicate Glass. (n.d.). macommune.info. [Link]
-
Analysis of Laboratory Water Sources for BPA and Phthalates. (2022, April 27). Cole-Parmer. [Link]
-
Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography. (2025, August 10). ResearchGate. [Link]
-
Improving the reliability of phthalate esters analysis in water samples by gas chromatography-tube plasma ionization-high-resolution mass spectrometry (GC-TPI-HRMS). (2025, April 1). PubMed. [Link]
-
Phthalates: Potential sources and control measures. (n.d.). BIO Web of Conferences. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (n.d.). MDPI. [Link]
-
Lab Talk Episode #1: Labware - Break the glass habit. (2023, May 21). Thermo Fisher Scientific. [Link]
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- 5. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
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- 7. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Heptyl Undecyl Phthalate HPLC Separation
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the High-Performance Liquid Chromatography (HPLC) separation of Heptyl Undecyl Phthalate. As a long-chain, highly hydrophobic molecule, Heptyl Undecyl Phthalate presents unique challenges in reversed-phase chromatography. This document provides a structured approach to mobile phase optimization, framed as a series of frequently asked questions and troubleshooting scenarios you may encounter in the laboratory. Our goal is to empower you not just with protocols, but with the underlying chromatographic principles to make informed, effective decisions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mobile phase to separate Heptyl Undecyl Phthalate?
A1: Given the high hydrophobicity of Heptyl Undecyl Phthalate, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.[1] The stationary phase should be non-polar (e.g., C18), and the mobile phase will be a polar solvent mixture.
A robust starting point is a binary mixture of HPLC-grade water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[2][3] Due to the analyte's non-polar nature, a high percentage of organic modifier will be necessary.
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water
-
Elution Mode: Start with a gradient elution to determine the approximate organic percentage needed to elute the compound, then simplify to an isocratic method if possible.[4][5]
-
Initial Gradient: 70% ACN to 100% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm, as phthalates show absorbance in this region.[2]
The causality here is based on the "like dissolves like" principle of chromatography. To move a hydrophobic compound through a hydrophobic stationary phase, the mobile phase must be sufficiently non-polar (high organic content) to compete for interactions with the analyte.[6]
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter the selectivity of your separation.[3]
-
Acetonitrile (ACN): Generally has a stronger elution strength for hydrophobic compounds in RP-HPLC. It also has a lower viscosity and a lower UV cutoff, which can be advantageous.[3] ACN is considered more acidic (a hydrogen bond donor).[3]
-
Methanol (MeOH): Is a more polar solvent and is considered more basic (a hydrogen bond acceptor).[3] Changing from ACN to MeOH can change the peak elution order (selectivity) if other compounds are present in your sample.
Recommendation: Start with ACN due to its elution strength. If you face issues with co-eluting impurities, developing a method with MeOH or even a ternary mixture of Water/ACN/MeOH can provide the necessary change in selectivity to achieve resolution.
Q3: Is a gradient or isocratic elution better for my analysis?
A3: The choice depends on the complexity of your sample and your analytical goals.
-
Isocratic Elution (Constant Mobile Phase Composition): This method is simple, robust, and does not require column re-equilibration between runs.[5] It is ideal for quality control (QC) applications where you are analyzing a known compound with few impurities. However, for highly retained compounds like Heptyl Undecyl Phthalate, isocratic methods can lead to significant peak broadening.[7]
-
Gradient Elution (Changing Mobile Phase Composition): This method is superior for complex samples containing compounds with a wide range of polarities.[8] It starts with a weaker mobile phase and gradually increases the organic content, resulting in sharper peaks for late-eluting compounds and shorter overall run times.[4][9]
Recommendation: Use the following decision tree to guide your choice. For method development, always start with a gradient scan to understand the sample components.
Sources
- 1. moravek.com [moravek.com]
- 2. opus.govst.edu [opus.govst.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Inconsistent Recovery in Heptyl Undecyl Phthalate (HUP) Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, is designed to help you navigate the complexities of Heptyl Undecyl Phthalate (HUP) extraction. Inconsistent recovery is a common yet surmountable challenge in analytical chemistry. This resource provides in-depth troubleshooting, practical solutions, and the scientific reasoning behind our recommendations to ensure you achieve reliable and reproducible results.
I. Understanding the Challenge: The Nature of HUP and Extraction Variability
Heptyl Undecyl Phthalate (HUP) is a long-chain phthalate ester. Its chemical properties, particularly its high hydrophobicity (high log P value), present unique challenges during extraction from various sample matrices. Inconsistent recovery can stem from a multitude of factors, from environmental contamination to subtle variations in methodology.[1][2] This guide will systematically address these potential pitfalls.
II. Troubleshooting Guide: A Question & Answer Approach
This section is structured to address specific issues you may be encountering. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My recovery is unexpectedly high and varies significantly between replicates. What could be the cause?
Answer: This is a classic sign of background contamination. Phthalates are ubiquitous in the laboratory environment and can be introduced at any stage of your workflow.[3][4]
Potential Sources of Contamination:
-
Laboratory Air and Environment: Phthalates can be present in laboratory air and dust, readily contaminating samples left exposed.[5][6]
-
Plastic Labware: Any plastic materials that come into contact with your samples, solvents, or standards can leach phthalates. This includes pipette tips, centrifuge tubes, and solvent bottle caps.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[4]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalate contamination.[5]
Solutions:
-
Establish a Phthalate-Free Workflow:
-
Minimize Sample Exposure: Keep samples covered as much as possible during preparation and analysis.[5]
-
Solvent and Reagent Blanks: Regularly analyze your solvents and reagents to check for background levels of HUP.
-
Procedural Blanks: Include a procedural blank (a sample with no analyte that is taken through the entire extraction and analysis process) with each batch of samples to assess contamination from the entire workflow.
-
Glove Selection: Use nitrile gloves, as vinyl gloves can be a source of phthalate contamination.
Question 2: My HUP recovery is consistently low. What factors should I investigate?
Answer: Low recovery suggests that the HUP is not being efficiently extracted from the sample matrix or is being lost at some point during the sample preparation process.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection for Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical for efficiently partitioning the highly hydrophobic HUP from the sample.[1]
-
Suboptimal pH of the Aqueous Phase (for LLE): While phthalates are generally considered neutral compounds, the pH of the sample can influence the extraction of other matrix components that may interfere with HUP recovery.[12][13]
-
Recommendation: For neutral compounds, a pH of 7 is a good starting point.[13] It's advisable to test a small range of pH values (e.g., 6-8) to see if it impacts your recovery.
-
-
Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution solvent are crucial for retaining and then recovering HUP.
-
Recommendation: For hydrophobic compounds like HUP, a reverse-phase sorbent such as C18 or a polymeric sorbent like a hydrophilic-lipophilic balanced (HLB) polymer is often effective.[14] The elution solvent needs to be strong enough to desorb the HUP from the sorbent; acetonitrile or methanol are common choices.[13]
-
-
Analyte Loss During Evaporation: HUP can be lost if the evaporation step (to concentrate the sample) is too aggressive (e.g., high temperature or high gas flow).
-
Incomplete Homogenization of Solid Samples: If your sample is a solid (e.g., soil, tissue), incomplete homogenization can lead to subsamples that are not representative of the whole, resulting in variable recovery.[5]
Question 3: I'm seeing a significant matrix effect in my GC-MS analysis. How can I mitigate this?
Answer: Matrix effects occur when co-extracted compounds from the sample matrix interfere with the ionization and detection of HUP in the mass spectrometer, leading to signal enhancement or suppression.[16]
Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively remove many interfering matrix components.[17]
-
Gel Permeation Chromatography (GPC): For complex matrices like fatty foods or biological tissues, GPC is an excellent technique for separating lipids and other large molecules from your analyte of interest.
-
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any consistent matrix effects.
-
Employ an Internal Standard: The use of a deuterated or 13C-labeled HUP internal standard is highly recommended. The internal standard will behave similarly to the native HUP during extraction and analysis, and any matrix effects should affect both compounds similarly, allowing for accurate quantification.
III. Frequently Asked Questions (FAQs)
Q: What is the ideal extraction technique for HUP, LLE or SPE?
A: Both LLE and SPE can be effective for HUP extraction.[18] The choice often depends on the sample matrix, the desired level of cleanup, and throughput requirements.
-
LLE is often simpler and requires less specialized equipment but may use larger volumes of solvent and offer less cleanup.[9]
-
SPE can provide excellent cleanup and concentration of the analyte, but the method development can be more involved.[14][17]
Q: Can the age and quality of my solvents affect recovery?
A: Absolutely. Over time, solvents can degrade or become contaminated, especially if not stored properly. Always use high-purity, pesticide-grade, or equivalent solvents and check for background contamination regularly.
Q: How critical is the shaking/mixing time and intensity in LLE?
A: It is very important for achieving consistent recovery. The goal is to maximize the surface area between the aqueous and organic phases to ensure efficient partitioning of the HUP. Insufficient mixing will lead to incomplete extraction.[19] It is important to standardize the mixing time and intensity for all samples.
IV. Experimental Protocols & Data
General Protocol for Solid-Phase Extraction (SPE) of HUP from a Water Sample
This is a general guideline and may require optimization for your specific sample matrix.
-
Cartridge Conditioning: Condition a C18 or HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of your water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the HUP from the cartridge with 5 mL of acetonitrile or ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
| Parameter | Recommendation | Rationale |
| SPE Sorbent | C18 or HLB | Good retention for hydrophobic compounds like HUP. |
| Elution Solvent | Acetonitrile, Ethyl Acetate | Effectively desorbs HUP from the sorbent. |
| Sample pH | ~7 | Optimal for neutral compounds. |
Solvent Selection Guide for Liquid-Liquid Extraction (LLE) of HUP
| Solvent | Polarity Index | Comments |
| n-Hexane | 0.1 | Excellent for non-polar compounds. Good first choice.[9] |
| Dichloromethane | 3.1 | Can be effective but is more polar. |
| Ethyl Acetate | 4.4 | Often used in combination with less polar solvents. |
| Toluene | 2.4 | Another good option for non-polar analytes. |
V. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent HUP recovery.
Caption: A flowchart for diagnosing inconsistent HUP recovery.
VI. References
-
BenchChem. (n.d.). Minimizing background contamination for phthalate analysis. Retrieved from
-
Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from
-
National Institutes of Health. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from
-
Semantic Scholar. (2022, May 5). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Retrieved from
-
Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from
-
CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from
-
ResearchGate. (2025, August 7). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Retrieved from
-
ResearchGate. (n.d.). Effect of pH on the adsorption of phthalate esters on modified nano alumina. Retrieved from
-
ResearchGate. (2025, August 4). The Extraction of Four Phthalates from Mushy Peach and Apple Juice Utilizing Different Solvents Along with a Regression Analysis of the Extraction Recoveries for the Phthalates. Retrieved from
-
MDPI. (n.d.). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved from
-
National Institutes of Health. (2022, December 7). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Retrieved from
-
ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Retrieved from
-
Thermo Fisher Scientific. (2015, January 22). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. Retrieved from
-
ResearchGate. (2025, June 23). (PDF) Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. Retrieved from
-
MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Retrieved from
-
MDPI. (2023, December 23). Unpacking Phthalates from Obscurity in the Environment. Retrieved from
-
JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from
-
DergiPark. (2019, February 12). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. Retrieved from
Sources
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- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. welchlab.com [welchlab.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Heptyl Undecyl Phthalate (HUP) in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation of analytical methodologies for the detection and quantification of Heptyl Undecyl Phthalate (HUP) in food packaging materials. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the scientific rationale behind method selection, validation, and application, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Validated HUP Analysis
Heptyl Undecyl Phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to polymers like polyvinyl chloride (PVC). Its presence in food packaging is a matter of public health concern due to the potential for migration into foodstuffs and subsequent human exposure. Phthalates are known endocrine disruptors, and regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established stringent limits on their use in food contact materials (FCMs).[1][2][3][4]
The validation of analytical methods is a mandatory requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose of quantifying HUP levels and assessing compliance with regulatory standards. This guide will compare two of the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Foundation of Trust: Analytical Method Validation Principles
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines provide a comprehensive framework for this process.[5][6][7] The core validation parameters that will be discussed in the context of HUP analysis are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques: GC-MS vs. LC-MS/MS
Gas chromatography and liquid chromatography are the most frequently used techniques for the determination of phthalate compounds.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates.[9][10]
Principle: The sample extract is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Advantages for HUP Analysis:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[10]
-
Extensive Libraries: Mass spectral libraries are available for compound identification.
-
Robustness: GC-MS methods are generally robust and have been used for phthalate analysis for many years.
Limitations:
-
Derivatization: High molecular weight phthalates may require derivatization to increase their volatility.
-
Thermal Degradation: Some phthalates can degrade at high temperatures in the GC inlet.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.
Principle: The sample extract is injected into the liquid chromatograph, and components are separated based on their affinity for the stationary and mobile phases. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Advantages for HUP Analysis:
-
No Derivatization Required: Suitable for non-volatile and thermally labile compounds.
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) in MS/MS significantly reduces matrix interference.[11]
-
Improved Resolution for Isomers: Reversed-phase HPLC can offer better resolution for some phthalate isomers compared to GC.[8]
Limitations:
-
Matrix Effects: Ion suppression or enhancement in the ESI source can affect accuracy and precision.
-
Higher Initial Cost: LC-MS/MS instrumentation is generally more expensive than GC-MS.
Experimental Workflow and Protocols
The following sections detail the experimental design for the validation of a GC-MS method for HUP analysis in a representative food packaging material (e.g., PVC film).
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract HUP from the polymer matrix efficiently and with minimal co-extractives that could interfere with the analysis. Various techniques have been developed, ranging from simple liquid-liquid extraction to more advanced methods like solid-phase microextraction (SPME).[12]
Detailed Protocol for Solvent Extraction:
-
Sample Comminution: Cut the food packaging sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[13]
-
Weighing: Accurately weigh approximately 1 gram of the cut sample into a glass vial.[14]
-
Solvent Addition: Add 10 mL of a suitable organic solvent. Tetrahydrofuran (THF) is often used to dissolve the PVC polymer, followed by precipitation with a non-polar solvent like hexane.[15]
-
Extraction: Agitate the sample for a defined period (e.g., 30 minutes) using a shaker or sonicator to ensure complete dissolution.[15]
-
Precipitation and Filtration: Precipitate the PVC polymer by adding a non-polar solvent like hexane. Filter the extract to remove the precipitated polymer.[15]
-
Concentration and Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane) for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis of HUP. These should be optimized for the specific instrument and application.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of phthalates.[10] |
| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the sample through the column.[9] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of HUP without thermal degradation. |
| Oven Program | Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 min | A temperature gradient is necessary to separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for HUP. |
Validation Parameter Assessment: A Data-Driven Comparison
The following table summarizes the expected performance characteristics of a validated GC-MS method for HUP analysis in food packaging, with a comparison to what might be expected from an LC-MS/MS method.
| Validation Parameter | GC-MS Expected Performance | LC-MS/MS Expected Performance | Causality Behind Choices |
| Linearity (r²) | > 0.995 | > 0.995 | A high correlation coefficient ensures a reliable quantitative relationship between concentration and response over the intended range. |
| Accuracy (% Recovery) | 80-120% | 80-120% | Spiking experiments with known amounts of HUP into a blank matrix are performed to assess the method's ability to measure the true value. |
| Precision (%RSD) | Repeatability: < 15% Intermediate: < 20% | Repeatability: < 15% Intermediate: < 20% | Low relative standard deviation demonstrates the consistency and reproducibility of the method. |
| LOD | 1–8 ng/mL[16] | 0.1–3.1 µg/kg[17] | The LOD is determined by analyzing samples with known low concentrations of HUP and establishing the minimum level at which the analyte can be reliably detected. |
| LOQ | 5–14 ng/mL[16] | 0.2–10.3 µg/kg[17] | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically determined from the signal-to-noise ratio or the standard deviation of the response. |
Logical Relationships in Method Validation
The validation parameters are interconnected and follow a logical progression.
Regulatory Landscape and Compliance
Both the FDA and EFSA have regulations concerning the use of phthalates in food contact materials.[1][2] In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets specific migration limits (SMLs) for certain phthalates.[3] The FDA also regulates phthalates as indirect food additives and has revoked the authorization for several phthalates in food contact applications.[1][18] A validated analytical method is crucial for demonstrating compliance with these regulations.
Conclusion: Selecting the Optimal Method
Both GC-MS and LC-MS/MS are powerful techniques for the determination of HUP in food packaging. The choice between the two will depend on several factors:
-
Availability of instrumentation: GC-MS is more widely available in many laboratories.
-
Nature of the analyte: For volatile and semi-volatile compounds like HUP, GC-MS is often the method of choice.
-
Complexity of the matrix: For complex matrices where significant interference is expected, the higher selectivity of LC-MS/MS may be advantageous.
-
Throughput requirements: Automated sample preparation and analysis can be implemented for both techniques to increase throughput.
Ultimately, a properly validated method, regardless of the technique chosen, is the cornerstone of reliable and defensible data for ensuring the safety of food packaging materials.
References
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A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. (2019-07-23). MDPI. Retrieved from [Link]
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Development and validation of a green analytical method for simultaneously determining plasticizers residues in honeys from diff. (2024-05-29). ScienceDirect. Retrieved from [Link]
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Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. Retrieved from [Link]
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FDA Update on Phthalates in Food Packaging and Food Contact Applications. (2024-10-29). FDA. Retrieved from [Link]
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Phthalates Analysis - SGS PSI - Polymer Solutions. SGS. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Analytical methods for the determination of phthalates in food. ResearchGate. Retrieved from [Link]
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Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. (2017-06-01). ResearchGate. Retrieved from [Link]
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Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]
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Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. MDPI. Retrieved from [Link]
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Phthalates in Food Packaging and Food Contact Applications. (2024-10-29). FDA. Retrieved from [Link]
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Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Gerstel. Retrieved from [Link]
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Quality Guidelines. ICH. Retrieved from [Link]
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Phthalates in Food Contact Materials: Importance of Testing. (2025-03-13). QIMA. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters. Retrieved from [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
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Regulatory information | Phthalates substitution. ECHA. Retrieved from [Link]
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Food contact materials. EFSA. Retrieved from [Link]
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A Researcher's Guide to Certified Reference Materials for Heptyl Undecyl Phthalate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Heptyl Undecyl Phthalate (HUP) is paramount. This guide provides an in-depth comparison of certified reference materials (CRMs) for HUP analysis and evaluates the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is on providing actionable insights and robust experimental protocols to ensure the integrity and reproducibility of your results.
The Critical Role of Certified Reference Materials in Analytical Accuracy
Heptyl Undecyl Phthalate, a plasticizer used in various consumer products, has come under scrutiny due to its potential health effects.[1][2] Accurate detection and quantification are therefore essential for regulatory compliance and safety assessment. The foundation of any precise analytical measurement is a reliable Certified Reference Material (CRM). CRMs, produced under stringent quality control measures, provide a known concentration and purity, enabling the calibration of analytical instruments and the validation of measurement procedures.
The importance of using a CRM from a producer accredited under standards such as ISO 17034 cannot be overstated. This accreditation ensures the competence of the manufacturer and the metrological traceability of the certified value, providing confidence in the accuracy and reliability of the reference material.[3][4][5] When selecting a CRM, it is crucial to consider not only the certified concentration but also the associated uncertainty, as this will directly impact the uncertainty of your own measurements.
Comparison of Commercially Available Heptyl Undecyl Phthalate CRMs
Several reputable suppliers offer CRMs for Heptyl Undecyl Phthalate. Below is a comparison of offerings from prominent vendors. It is imperative to consult the certificate of analysis (CoA) for lot-specific data before use.[1]
| Supplier | Product Name | CAS Number | Purity/Concentration | Format | Certification |
| Biosynth | Heptyl undecyl phthalate | 65185-88-8 | Not specified; sold by weight (e.g., 5 mg, 10 mg) | Neat | Pharmaceutical testing grade |
| Santa Cruz Biotechnology | Heptyl Undecyl Phthalate | 65185-88-8 | Not specified; for research use only | Neat | Certificate of Analysis available |
| CPAchem | Phthalates CRMs | Various | High Purity | Neat or in solution | ISO 9001, ISO/IEC 17025, ISO 17034 |
| Sigma-Aldrich (TraceCERT®) | Phthalate CRMs | Various | Certified concentration with uncertainty | Neat or in solution | ISO/IEC 17025, ISO 17034 |
Note: While Biosynth and Santa Cruz Biotechnology provide HUP, their product descriptions do not explicitly state certification under ISO 17034. For applications requiring the highest level of metrological traceability, CRMs from providers like CPAchem and Sigma-Aldrich, who explicitly state their adherence to these standards, are recommended.[6]
Analytical Methodologies: A Head-to-Head Comparison of GC-MS and LC-MS/MS
The two most prevalent techniques for phthalate analysis are GC-MS and LC-MS/MS. The choice between them depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates.[7] It is often considered the preferred method due to its high chromatographic resolution, which is crucial for separating structurally similar phthalates.[7]
Causality Behind Experimental Choices in GC-MS:
-
Sample Preparation: The primary challenge in phthalate analysis is their ubiquitous presence, leading to potential background contamination.[8] Sample preparation aims to extract HUP from the matrix while minimizing contamination. For polymer samples, a common approach involves dissolution in a solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-polar solvent such as hexane.[9]
-
Injection Technique: A splitless injection is often employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.[10]
-
Chromatographic Separation: The choice of the GC column's stationary phase is critical for resolving HUP from other phthalates and matrix components. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.[11]
-
Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization technique. A characteristic fragment ion for many phthalates is m/z 149, which can be used for quantification in selected ion monitoring (SIM) mode to improve sensitivity and selectivity.[7]
Experimental Protocol: GC-MS Analysis of HUP in a Polymer Matrix
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the finely ground polymer sample into a glass vial.[9]
-
Add 5 mL of THF and vortex to dissolve the polymer. Gentle heating or sonication can be used to aid dissolution.[9]
-
Add 10 mL of hexane to precipitate the polymer.[9]
-
Centrifuge the sample and transfer the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane).
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 280 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic HUP ions (e.g., m/z 149 and molecular ion).
-
Workflow for GC-MS Analysis of HUP
Caption: Workflow for the analysis of Heptyl Undecyl Phthalate by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers exceptional sensitivity and selectivity, making it particularly suitable for analyzing HUP in complex matrices or at trace levels.[12] While GC-MS often provides better resolution for some phthalate isomers, LC-MS/MS can be advantageous for higher molecular weight phthalates that are less amenable to GC.[13][14]
Causality Behind Experimental Choices in LC-MS/MS:
-
Sample Preparation: Similar to GC-MS, minimizing background contamination is key. A simple "dilute-and-shoot" approach may be feasible for liquid samples, while solid samples require extraction.
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is the standard. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to achieve separation.
-
Ionization and Detection: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[14] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.
Experimental Protocol: LC-MS/MS Analysis of HUP in a Liquid Matrix
-
Sample Preparation:
-
For a beverage sample, dilute it 1:1 with water.
-
Filter the diluted sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 40% B, increase to 99% B over 5 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for HUP.
-
Workflow for LC-MS/MS Analysis of HUP
Caption: Workflow for the analysis of Heptyl Undecyl Phthalate by LC-MS/MS.
Performance Comparison and Data Summary
| Feature | GC-MS | LC-MS/MS |
| Resolution | Generally superior for many phthalate isomers.[7] | May have limitations for certain isomers.[13] |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range.[12] | Excellent, with detection limits often in the parts-per-trillion (ppt) range.[12] |
| Selectivity | Good, especially with SIM mode. | Excellent, due to the nature of MRM. |
| Matrix Effects | Can be significant, requiring robust sample cleanup. | Can also be present, but often mitigated by the selectivity of MRM. |
| Compound Amenability | Best for volatile and semi-volatile phthalates. | Suitable for a wider range of phthalates, including those with higher molecular weights.[14] |
| Contamination Risk | High due to the ubiquity of phthalates in lab materials.[8] | Also high, but specialized system components can help mitigate background. |
Conclusion and Recommendations
The accurate analysis of Heptyl Undecyl Phthalate is critically dependent on the use of high-quality Certified Reference Materials and the selection of an appropriate analytical technique.
-
For routine analysis and applications where high chromatographic resolution of various phthalates is necessary, GC-MS is a reliable and cost-effective choice. Its performance is well-documented, and established methods are readily available.
-
For analyses requiring the utmost sensitivity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the superior technique. Its selectivity and low detection limits are unparalleled.
Regardless of the chosen method, the use of CRMs from ISO 17034 accredited producers is strongly recommended to ensure the metrological traceability and accuracy of the results. By carefully considering the experimental parameters and implementing robust quality control measures, researchers can achieve reliable and reproducible data in their analysis of Heptyl Undecyl Phthalate.
References
-
ARO Scientific. (2025, April 7). Introduction on how ISO 17034 ensures CRM quality. Retrieved from ARO Scientific website. [Link]
-
CPAchem. Phthalates. Retrieved from CPAchem website. [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from Restek website. [Link]
-
Jaworek, K., & Bortniczuk, K. (2014). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Polímeros, 24(1), 14-20. [Link]
-
Wikipedia. Certified reference materials. Retrieved from Wikipedia. [Link]
-
National Center for Biotechnology Information. Heptyl undecyl phthalate. PubChem Compound Summary for CID 6423795. Retrieved from PubChem. [Link]
-
Lab Unlimited. ISO 17034 Certified Reference Materials CRM. Retrieved from Lab Unlimited website. [Link]
-
Månsson, C., & Colmsjö, A. (2002). LC/MS method to determine plasticizers in indoor dust. Proceedings: Indoor Air 2002. [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program, Oregon State University. [Link]
-
Waters Corporation. A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from Waters website. [Link]
-
Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from Agilent Technologies website. [Link]
-
Jaworek, K., & Bortniczuk, K. (2014). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD methods. ResearchGate. [Link]
-
Gerstel. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from Gerstel website. [Link]
-
Agilent Technologies. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from Agilent Technologies website. [Link]
-
U.S. Environmental Protection Agency. (1989, January 9). Testing Consent Orders for Mixtures without Chemical Abstracts Service Registry Numbers; Di(heptyl, nonyl, undecyl) Phthalate. Retrieved from Federal Register. [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Ester. Retrieved from EPA website. [Link]
-
D’Ovidio, K. L., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2649. [Link]
-
National Association of Testing Authorities, Australia. Reference Materials Producers (ISO 17034) Accreditation. Retrieved from NATA website. [Link]
-
U.S. Environmental Protection Agency. 606: Phthalate Esters in Water by GCECD. Retrieved from EPA website. [Link]
-
Jaworek, K., & Bortniczuk, K. (2014). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Polímeros, 24(1), 14-20. [Link]
-
Yin, R., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Australian Industrial Chemicals Introduction Scheme. Diundecyl Phthalate. Retrieved from AICIS website. [Link]
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A Senior Application Scientist's Guide to Method Validation for the Analysis of Heptyl Undecyl Phthalate in Cosmetics
For researchers, scientists, and drug development professionals vested in the safety and quality of cosmetic products, the robust analysis of potentially harmful substances is paramount. Heptyl Undecyl Phthalate (HUP), a high-molecular-weight phthalate, presents a unique analytical challenge due to its chemical properties and the complexity of cosmetic matrices. This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for method validation, ensuring trustworthy and accurate quantification of HUP in cosmetics.
The Analytical Imperative: Why Focus on Heptyl Undecyl Phthalate?
Heptyl Undecyl Phthalate belongs to the broader class of phthalate esters, compounds widely used as plasticizers and solvents in various consumer products, including cosmetics. Concerns over the potential endocrine-disrupting effects of some phthalates have led to increased scrutiny and regulatory oversight. While much of the focus has been on lower-molecular-weight phthalates, the analytical characterization of higher-molecular-weight compounds like HUP is crucial for a comprehensive safety assessment of cosmetic formulations. The complex and varied nature of cosmetic products, ranging from simple solutions to viscous creams and lotions, necessitates the development and validation of robust analytical methods capable of accurately quantifying HUP at trace levels.
Choosing the Right Tool: A Comparative Analysis of GC-MS and LC-MS
The two primary analytical techniques for the determination of phthalates in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these platforms is a critical experimental decision driven by the specific analytical requirements and the nature of the cosmetic matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Phthalate Analysis
GC-MS is a well-established and widely used technique for phthalate analysis, often considered the gold standard due to its excellent chromatographic resolution.[1][2] This is particularly important for separating isomeric phthalates and distinguishing the target analyte from matrix interferences.
-
Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Strengths:
-
High Chromatographic Resolution: GC offers superior separation of structurally similar phthalates.[1][2]
-
Robust and Reliable: It is a mature technique with a wealth of established methods and libraries.
-
Cost-Effective: Generally, GC-MS systems can be more economical to purchase and operate than their LC-MS counterparts.
-
-
Challenges:
-
Thermal Labiality: High-molecular-weight phthalates can be thermally labile, potentially degrading in the hot injector port, leading to inaccurate quantification.
-
Derivatization (Potentially): While not always necessary for phthalates, some methods may require derivatization to improve volatility and chromatographic performance, adding a step to the sample preparation process.
-
Matrix Effects: Complex cosmetic matrices can introduce non-volatile residues that may contaminate the GC system, requiring meticulous sample preparation and regular maintenance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative for Complex Analytes
LC-MS has emerged as a powerful alternative, particularly for the analysis of less volatile and thermally sensitive compounds like high-molecular-weight phthalates.
-
Principle: In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the column is then introduced into a mass spectrometer for detection.
-
Strengths:
-
Suitable for Thermally Labile Compounds: LC-MS operates at or near ambient temperature, minimizing the risk of analyte degradation.
-
High Sensitivity: Modern LC-MS/MS systems can offer very low limits of detection (LOD), often in the parts-per-billion (ppb) range or lower.
-
Reduced Sample Preparation: In some cases, LC-MS may require less rigorous sample cleanup compared to GC-MS.
-
-
Challenges:
-
Chromatographic Resolution: LC may not always achieve the same level of resolution for isomeric phthalates as GC.
-
Ionization Efficiency: The efficiency of ionization for phthalates in common LC-MS ion sources (like electrospray ionization) can be lower compared to electron ionization in GC-MS, potentially impacting sensitivity.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. This necessitates careful method development and the use of internal standards.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of high-molecular-weight phthalates like HUP in cosmetic matrices, based on a synthesis of published data.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity/Selectivity | Excellent, due to high chromatographic resolution and characteristic mass fragmentation patterns. | Very good, especially with MS/MS, which provides an additional layer of specificity. |
| Limit of Detection (LOD) | Typically in the low to mid parts-per-billion (ppb) range. | Can achieve sub-ppb to low ppb detection limits. |
| Limit of Quantification (LOQ) | Generally in the mid to high ppb range. | Can achieve low ppb quantification limits. |
| Linearity (r²) | Typically ≥ 0.995 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | Generally within 80-120% | Generally within 80-120% |
| Precision (% RSD) | Typically < 15% | Typically < 15% |
| Robustness | Good, but sensitive to injector and column contamination from complex matrices. | Good, but susceptible to ion suppression/enhancement from the matrix. |
The Cornerstone of Reliability: A Deep Dive into Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of HUP in cosmetics, this is a non-negotiable step to ensure data integrity and regulatory compliance. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and ISO 12787 guidelines provide a robust framework for this process.[2][3][4][5]
Key Validation Parameters and Acceptance Criteria
The following table details the essential validation parameters and provides typical acceptance criteria for chromatographic methods used in the analysis of trace contaminants in cosmetics.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components, impurities, or other phthalates. | Peak purity analysis, no interfering peaks at the retention time of the analyte in blank and placebo matrix samples. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | To be defined based on the expected concentration of HUP in cosmetic samples and regulatory limits. |
| Accuracy (as % Recovery) | To determine the closeness of the measured value to the true value. | 80-120% recovery of a spiked analyte in the cosmetic matrix at three different concentration levels. |
| Precision (as % RSD) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision): %RSD ≤ 15%. Intermediate Precision (inter-day precision): %RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, or the lowest point on the calibration curve that meets accuracy and precision criteria. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied. |
Experimental Protocols: Step-by-Step Methodologies
The following sections provide detailed, step-by-step protocols for the analysis of HUP in a representative cosmetic matrix (a cream or lotion) using both GC-MS and LC-MS/MS.
Diagram: General Workflow for Phthalate Analysis in Cosmetics
Caption: General workflow for the analysis of phthalates in cosmetic samples.
Protocol 1: GC-MS Analysis of Heptyl Undecyl Phthalate
This protocol is designed for a standard capillary GC-MS system.
1. Sample Preparation:
-
Weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard (e.g., Benzyl Benzoate).
-
Vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
2. GC-MS Instrumental Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for HUP (e.g., m/z 149, and molecular ion fragments).
Protocol 2: LC-MS/MS Analysis of Heptyl Undecyl Phthalate
This protocol is designed for a modern UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.
1. Sample Preparation:
-
Follow steps 1-6 from the GC-MS sample preparation protocol.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Instrumental Conditions:
-
Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size (or similar).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-product ion transitions for HUP.
Navigating the Challenges: Expert Insights
-
Contamination is Key: Phthalates are ubiquitous environmental contaminants. It is crucial to use phthalate-free labware (glassware, PTFE) and high-purity solvents. Running frequent method blanks is essential to monitor for background contamination.[6]
-
Matrix Matters: The complexity of cosmetic matrices can vary significantly. For highly viscous or complex formulations, more rigorous cleanup steps, such as dispersive solid-phase extraction (d-SPE), may be necessary to remove interferences.
-
High-Molecular-Weight Phthalates: The analysis of HUP and other long-chain phthalates by GC-MS can be challenging due to their lower volatility. Ensure the GC inlet and transfer line temperatures are optimized to prevent analyte loss without causing degradation. For LC-MS, optimizing the mobile phase composition is key to achieving good chromatographic peak shape.
-
Internal Standards are Non-Negotiable: The use of a suitable internal standard is critical to correct for variations in sample preparation and instrumental response, especially when dealing with complex matrices that can cause ion suppression or enhancement in LC-MS.
Conclusion: Ensuring Cosmetic Safety Through Rigorous Analysis
The validation of analytical methods for the determination of Heptyl Undecyl Phthalate in cosmetics is a critical component of product safety and regulatory compliance. Both GC-MS and LC-MS/MS are powerful techniques, each with its own set of advantages and challenges. A thorough understanding of the principles of method validation, guided by international standards such as ICH Q2(R2) and ISO 12787, is essential for generating reliable and defensible data. By carefully selecting the analytical technique, meticulously validating the method, and implementing robust quality control measures, scientists can ensure the safety and quality of cosmetic products for consumers worldwide.
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
- Gimeno, P., Maggio, A. F., Bousquet, C., Quoirez, A., Civade, C., & Bonnet, P. A. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques".
- Al-Saleh, I., & Al-Doush, I. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. International Journal of Environmental Research and Public Health, 20(4), 3051.
- JRC-IRMM. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for.
- Goodman, W. (n.d.). GC/MS Analysis of Phthalates in Children's Products. PerkinElmer, Inc.
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- ISO. (2011). ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques.
-
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Haggerty, C., Adams, K., Scott, R., O'Connell, S., & Anderson, K. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
- Hubinger, J. C. (2010). A survey of phthalate esters in consumer cosmetic products. Journal of Cosmetic Science, 61(6), 457–465.
-
Impact Analytical. (n.d.). Selecting & Validating Analytical Methods for the Cosmetics and Pharmaceutical Industries. Retrieved from [Link]
- Liu, L., Wang, Z., Liu, S., Li, Y., Wang, W., & Wang, J. (2018). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Analytical and Bioanalytical Chemistry, 410(5), 1509–1516.
- Sánchez-Prado, L., Llompart, M., Lamas, J. P., García-Jares, C., & Lores, M. (2011). Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods.
-
Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection. Retrieved from [Link]
- Fankhauser-Noti, A., & Grob, K. (2006). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle.
- ICH. (2024). ICH Q2(R2)
- Lab Manager. (2025).
-
Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]
-
ResearchGate. (2024). Is there any guideline for method validation for cosmetic?. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Chirico, F., & Vasile, C. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4946.
-
Intertek. (n.d.). Phthalate Analysis for Cosmetics Products. Retrieved from [Link]
- Ballesteros-Gómez, A., & Rubio, S. (2019). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Cosmetics, 6(3), 44.
Sources
- 1. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bbsq.bs [bbsq.bs]
- 3. qbdgroup.com [qbdgroup.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Technical Evaluation: Heptyl Undecyl Phthalate (711P) vs. DEHP in Medical & Industrial Applications
The following technical guide evaluates Heptyl Undecyl Phthalate (often commercially known as 711P or similar C7-C11 alkyl ester mixtures) against the industry standard DEHP.
Executive Summary
Heptyl Undecyl Phthalate (CAS 68515-42-4), a High Molecular Weight (HMW) phthalate, exhibits superior physicochemical stability compared to Di(2-ethylhexyl) phthalate (DEHP). It offers lower volatility and enhanced low-temperature flexibility , making it a technically superior plasticizer for durable PVC applications.[1]
However, for drug development and medical device applications, 711P is NOT a recommended safety alternative. Current regulatory data classifies C7-C11 phthalates as Reproductive Toxicants (Category 1B) , similar to DEHP. While it solves the physical defects of DEHP (aging, fogging), it does not resolve the toxicological liabilities. This guide details the performance metrics and provides protocols to validate migration risks.
Part 1: The Regulatory Landscape & Chemical Identity
The industry is transitioning away from Low Molecular Weight (LMW) phthalates like DEHP due to high migration rates and endocrine disruption risks.[2] 711P represents a "transitional" molecule—physically robust but toxicologically suspect.
| Feature | DEHP (The Standard) | Heptyl Undecyl Phthalate (711P) |
| CAS Number | 117-81-7 | 68515-42-4 (Mixed C7-C11 isomers) |
| Carbon Backbone | C8 (Branched) | C7-C11 (Linear/Branched Mix) |
| Volatility | High (Migrates easily) | Low (Superior permanence) |
| EU REACH Status | SVHC (Auth. Required) | SVHC (Repr.[3] 1B) [1] |
| Medical Use | Restricted/Phased Out | Not Recommended (Regulatory Risk) |
Scientist’s Insight: Do not confuse "High Molecular Weight" with "Non-Toxic." While HMW phthalates like DINP and 711P migrate slower than DEHP, their metabolites still activate Peroxisome Proliferator-Activated Receptors (PPARs), leading to similar regulatory classifications [2].
Part 2: Physicochemical Performance Comparison
For applications where physical durability is paramount (e.g., secondary packaging, tubing storage), 711P outperforms DEHP. The linear nature of the C7-C11 chains provides better efficiency and cold-weather performance.
Table 1: Comparative Performance Data (PVC Formulation)
Formulation: 100 phr PVC, 50 phr Plasticizer, 2 phr Stabilizer.
| Metric | DEHP (Control) | 711P (Candidate) | Impact on Application |
| Volatility (24h @ 87°C) | 1.2% Weight Loss | 0.4% Weight Loss | 711P resists "drying out" during sterilization. |
| Low-Temp Brittleness | -28°C | -45°C | 711P prevents tubing fracture in cold storage. |
| Shore A Hardness | 80 | 82 | Comparable flexibility profile. |
| Migration (Soapy Water) | 2.5% Loss | 0.9% Loss | 711P is more resistant to aqueous extraction. |
Data Interpretation: 711P is a "permanent" plasticizer. If your failure mode is cracking or fogging (evaporation of plasticizer), 711P is the solution. If your failure mode is toxicity , 711P is a lateral move, not a fix.
Part 3: Toxicological Mechanism & Safety
To understand why 711P is restricted despite its size, we must look at the metabolic pathway. Like DEHP, 711P is hydrolyzed into monoesters. These monoesters are the active toxicants.
Diagram 1: Phthalate Metabolic Activation Pathway
This diagram illustrates why substituting DEHP with 711P fails to eliminate the toxicological hazard.
Figure 1: Metabolic hydrolysis of diesters to toxic monoesters. Both DEHP and 711P yield active metabolites that bind to PPAR receptors, driving the Repr 1B classification.
Part 4: Experimental Protocol: Migration Testing (E&L)
For researchers assessing 711P in container closure systems (CCS), you must validate the Leachable profile. 711P is highly lipophilic; standard aqueous extraction will yield false negatives.
Objective: Quantify the specific migration limit (SML) of 711P into a drug simulant.
Workflow Overview
-
Simulant Selection: Use 50% Ethanol (mimics lipophilic drugs) and Water (mimics saline).
-
Conditioning: Accelerated aging (40°C for 10 days).
-
Analysis: GC-MS with SIM (Selected Ion Monitoring).
Detailed Protocol Steps
-
Sample Preparation:
-
Cut PVC sections (10cm x 10cm). Calculate surface area (
). -
Place in borosilicate glass extraction vessels.
-
-
Simulant Exposure:
-
Add 100mL of Simulant A (Water) and Simulant B (50% Ethanol).
-
Control: Run a blank vessel with simulant only.
-
Seal with Teflon-lined caps to prevent plasticizer absorption into the cap.
-
-
Incubation:
-
Incubate at 40°C
2°C for 10 days (simulates long-term storage per USP <1663>).
-
-
Extraction (Liquid-Liquid):
-
Take 10mL of simulant.
-
Extract with 5mL Hexane (for non-polar phthalates).
-
Vortex for 2 mins; Centrifuge at 3000g for 5 mins.
-
Collect the organic (top) layer.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30m x 0.25mm).
-
Injector: 280°C, Splitless.
-
Target Ions: m/z 149 (Phthalate base peak), m/z 293 (711P specific).
-
Quantification: External standard calibration using pure 711P (CAS 68515-42-4).
-
Diagram 2: E&L Validation Workflow
Use this logical flow to determine if 711P is permissible in your specific application.
Figure 2: Decision matrix for 711P selection. Note the automatic rejection path for direct medical contact due to Repr 1B status.
Part 5: Conclusion & Recommendations
Verdict: Heptyl Undecyl Phthalate (711P) is a functional upgrade but a regulatory lateral move from DEHP.
-
For Industrial Use (Wire, Cable, Auto): 711P is highly recommended. Its low volatility extends product life, and its low-temperature flexibility prevents cracking in harsh environments.
-
For Medical/Drug Use: 711P is not recommended . The regulatory burden (Repr 1B) is identical to DEHP.
-
Alternative: If you need a safe plasticizer, switch to DINCH (Cyclohexane dicarboxylic acid ester) or DOTP/DEHT (Terephthalate). These are non-phthalates with clean toxicity profiles [3].
-
Alternative: If you need performance (low migration) for blood bags, consider TEHTM (Trimellitate), which has extremely low migration and a better safety profile.
-
References
-
European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[3]
-
National Institutes of Health (NIH). (2022). Phthalates and Their Alternatives: Health and Environmental Concerns.[4]
-
ExxonMobil Chemical. (2023). Jayflex™ L9P Plasticizer Technical Data Sheet.[5][6][7]
-
Kafkas Üniversitesi. (2020). Migration of Phthalates from Plastic Packages into Dairy Products. (Methodology for Migration Testing).
Sources
- 1. univarsolutions.com [univarsolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. specialchem.com [specialchem.com]
- 6. ExxonMobil Jayflex™ L9P Plasticizer datasheet [lookpolymers.com]
- 7. Plasticizers TDS| ExxonMobil Product Solutions [exxonmobilchemical.com]
Safety Operating Guide
Heptyl Undecyl Phthalate: Proper Disposal & Handling Procedures
[1]
Executive Summary
Heptyl Undecyl Phthalate (HUP), often found as a mixture of branched and linear C7-C11 alkyl esters, is a high molecular weight phthalate used primarily as a plasticizer. While it generally does not carry a federal RCRA "U" or "P" listing like its lower molecular weight counterparts (e.g., DEHP, DBP), it is a Reproductive Toxicant (Category 1B) and an Acute/Chronic Aquatic Toxin .
Operational Directive: Do not dispose of HUP via municipal drains or standard trash. Despite the lack of a specific federal hazardous waste code, it must be managed as Non-RCRA Regulated Chemical Waste and directed for high-temperature incineration to ensure complete destruction of the phthalate ester structure.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of HUP is essential for selecting the correct waste stream and packaging.
| Parameter | Data / Specification | Operational Implication |
| Chemical Name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | Official shipping name component. |
| CAS Numbers | 68515-42-4 (Common), 111381-89-6, 65185-88-8 | Use for waste inventory manifesting. |
| Physical State | Viscous Liquid (Colorless to pale yellow) | Requires leak-proof secondary containment. |
| Flash Point | > 93°C (> 200°F); often > 200°C | Not D001 Ignitable . Can be co-packed with non-flammable organics. |
| Water Solubility | Negligible (< 0.1 mg/L) | Do not flush. Will coat pipes and persist in water treatment sludge. |
| GHS Hazards | H360: May damage fertility or unborn child.H411: Toxic to aquatic life with long-lasting effects. | Requires strict PPE (Nitrile gloves) and "Environmentally Hazardous" labeling. |
| RCRA Status | Non-RCRA Regulated (Federally) | Dispose as "State-Regulated" or "Chemical Waste" depending on local laws. |
Waste Characterization & Segregation Logic
Proper segregation prevents dangerous chemical reactions and ensures compliance with incineration protocols.
-
Primary Stream: Organic Chemical Waste (Non-Halogenated) .
-
Note: While HUP contains no halogens, it can be mixed with halogenated solvents if the incinerator facility accepts blended organic waste. However, keeping it with non-halogenated streams (e.g., acetone, ethanol) is often cheaper and safer.
-
-
Incompatible Streams:
-
Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). HUP is combustible and can react vigorously.
-
Aqueous Waste: Do not mix with water-based waste streams; HUP will separate and form an oily layer, complicating treatment.
-
Disposal Methodology: Step-by-Step Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass. HUP may soften low-density plastics over time.
-
Closure: Screw-top cap with a chemically resistant liner (Teflon/PTFE preferred).
Step 2: Collection & Labeling
Since HUP is not a federally listed RCRA waste, the label must clearly identify the hazards to downstream handlers.
-
Label Text:
NON-RCRA REGULATED CHEMICAL WASTE Constituent: Heptyl Undecyl Phthalate (CAS 68515-42-4) Hazards: Reproductive Toxin, Environmentally Hazardous State: Liquid
Step 3: Storage
-
Store in a cool, dry, well-ventilated area.
-
Secondary Containment: Mandatory. Use a polyethylene tray capable of holding 110% of the volume of the largest container to prevent release into floor drains.
Step 4: Final Disposal (Incineration)
-
Method: Fuel Blending or Direct Incineration.
-
Mechanism: The waste is injected into a kiln at temperatures exceeding 1000°C. This thermally decomposes the phthalate ester bonds, converting the molecule into CO₂, H₂O, and benign ash.
-
Verification: Ensure your waste contractor provides a Certificate of Destruction (COD).
Transport & Shipping (DOT/IATA)
When shipping waste off-site, HUP is regulated due to its environmental toxicity.
-
Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Heptyl Undecyl Phthalate)[4][5][6]
-
Hazard Class: 9
-
Packing Group: III
-
Exemption: For containers < 5 Liters (1.3 gal), it may be shipped as "Limited Quantity" or exempt from marking/labeling under 49 CFR 173.155 or IATA SP A197 , provided packaging requirements are met.
Spill Response Protocol
Immediate Action: Isolate the area. Do not allow the spill to enter drains.[7]
Figure 1: Decision logic for responding to Heptyl Undecyl Phthalate spills in a laboratory setting.
Waste Classification Logic Flow
Use this decision tree to confirm the classification of your specific waste stream.
Figure 2: Regulatory classification logic for HUP waste streams.
References
-
PubChem (NIH). Heptyl Undecyl Phthalate - Compound Summary (CID 6423795). Retrieved from [Link]
-
U.S. EPA. Phthalates Action Plan (Revised 2012). (Provides context on phthalate toxicity and management). Retrieved from [Link]
-
eCFR (Electronic Code of Federal Regulations). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
United Nations Economic Commission for Europe (UNECE). UN Model Regulations Rev. 22 (2021) - Chapter 3.3 (Special Provisions for UN3082). Retrieved from [Link]
Sources
- 1. thecompliancecenter.com [thecompliancecenter.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Do I need to ship UN 3082 or UN 3077 as dangerous goods? : [ecostar.freshdesk.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. cdn03.plentymarkets.com [cdn03.plentymarkets.com]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
